The Pyrazolo[3,4-b]pyridine Scaffold in Drug Discovery: Structural Dynamics and Synthesis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid
Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the purine ring of adenosine triphosphate. Among the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the purine ring of adenosine triphosphate. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a structurally versatile bioisostere. This whitepaper provides an in-depth technical analysis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid , detailing its chemical identity, structural derivatives, mechanistic pharmacology, and validated synthetic workflows. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical structural chemistry and practical benchtop application.
Chemical Identity and Structural Nomenclature
The core molecule, (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, consists of a fused pyrazole and pyridine bicyclic system. The N1 position of the pyrazole is functionalized with an acetic acid moiety, while the C3 position bears a methyl group.
While the unsubstituted core is frequently utilized as a hydrochloride salt (CAS 2126159-93-9)[1], the true power of this scaffold lies in its highly substituted derivatives. By decorating the C4 and C6 positions of the pyridine ring with various aryl, alkyl, or halogenated groups, medicinal chemists can fine-tune the electronic distribution and steric bulk of the molecule to target specific kinase pockets[2],[3].
Quantitative Structural Data & Key Derivatives
The following table summarizes the core compound and its most prominent commercially available derivatives used in high-throughput screening (HTS) libraries[2],[4],[3],[1]:
The pharmacological value of the pyrazolo[3,4-b]pyridine system stems from its ability to act as a purine bioisostere. The nitrogen atoms within the bicyclic core (specifically N2 of the pyrazole and N7 of the pyridine) create a precise hydrogen-bond donor/acceptor motif. This motif perfectly complements the hinge region of the ATP-binding pocket in target kinases (e.g., GSK-3β, CDK2, or JAK pathways).
The addition of the acetic acid moiety at the N1 position serves two critical functions:
Physicochemical Optimization : Flat, aromatic heterocycles often suffer from poor aqueous solubility. The ionizable carboxylic acid significantly improves the compound's pharmacokinetic profile.
Synthetic Handle : The terminal carboxylic acid acts as an ideal functional group for rapid diversification via amide coupling, allowing the generation of vast combinatorial libraries.
Fig 1. Mechanistic pathway illustrating ATP-competitive kinase inhibition by the pyrazolo-pyridine core.
Synthetic Methodology: Building the Core
To ensure high scientific integrity and reproducibility, the following step-by-step protocol outlines the synthesis of the base (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid scaffold. Every step is designed as a self-validating system, with clear causality for the chosen reagents.
Step 1: Condensation and Cyclization
Procedure : Dissolve 2-chloro-3-acetylpyridine (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq) dropwise at 0°C. Reflux the mixture for 4-6 hours. Monitor via TLC until the starting material is consumed.
Causality : The highly nucleophilic terminal nitrogen of hydrazine attacks the acetyl carbonyl, forming a hydrazone intermediate. Subsequent heating drives an intramolecular aromatic nucleophilic substitution (
SNAr
) at the 2-position of the pyridine ring. The chloride acts as a leaving group, effectively closing the pyrazole ring to form the 3-methyl-1H-pyrazolo[3,4-b]pyridine core.
Step 2: Regioselective N-Alkylation
Procedure : Dissolve the cyclized core in anhydrous DMF. Add potassium carbonate (
K2CO3
, 2.0 eq) and ethyl bromoacetate (1.2 eq). Stir at room temperature for 12 hours. Quench with water and extract with ethyl acetate.
Causality : The N1 position of the pyrazole is the most acidic and sterically accessible nitrogen in the system. The mild base (
K2CO3
) deprotonates N1, driving an
SN2
nucleophilic attack on the electrophilic carbon of ethyl bromoacetate, yielding the ester intermediate.
Step 3: Saponification to the Free Acid
Procedure : Suspend the ester intermediate in a 1:1 mixture of THF and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir at ambient temperature for 4 hours. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the product.
Causality : Base-catalyzed hydrolysis irreversibly cleaves the ethyl ester. Acidification is required to protonate the resulting carboxylate salt, forcing the neutral (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid to crash out of the aqueous solution, allowing for easy recovery via vacuum filtration.
Experimental Workflows: Kinase Assay Validation
Once synthesized, derivatives of this scaffold must be evaluated for their ATP-competitive inhibitory activity. The industry standard for this is the ADP-Glo™ Kinase Assay , chosen because it is highly sensitive, avoids radioactive isotopes, and directly measures kinase activity via ATP depletion.
Protocol: ADP-Glo Kinase Inhibition Assay
Compound Preparation : Serially dilute the pyrazolo[3,4-b]pyridine derivative in DMSO to create a 10-point concentration curve. Transfer 1 µL of each dilution to a 384-well plate.
Kinase Reaction : Add 4 µL of the target kinase/substrate mixture (e.g., GSK-3β and myelin basic protein) in assay buffer. Incubate for 15 minutes to allow compound binding.
ATP Addition : Initiate the reaction by adding 5 µL of ATP (at the
Km
concentration for the specific kinase). Incubate for 60 minutes at room temperature. Causality: Running the assay at the ATP
Km
ensures maximum sensitivity for competitive inhibitors.
Depletion & Detection : Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Finally, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently used by luciferase to produce light.
Analysis : Measure luminescence. Plot the data using a four-parameter logistic non-linear regression model to determine the
IC50
.
Fig 2. High-throughput screening workflow for evaluating kinase inhibitory activity via ATP depletion.
References
NextSDS. "2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride (CAS 2126159-93-9) - Chemical Substance Information". nextsds.com. Available at: [Link]
A Technical Guide to the Solid-State Architecture of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
This guide provides an in-depth analysis of the three-dimensional structure of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. Understanding t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the three-dimensional structure of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. Understanding the precise arrangement of atoms in the crystalline state is paramount, as it governs the material's physicochemical properties, such as solubility and stability, and dictates its potential interactions with biological targets.[1][2] This document outlines the experimental workflow, from synthesis and crystallization to the final refined crystal structure, offering insights into the causal relationships between methodological choices and the quality of the final structural model.
Introduction: The Significance of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in drug discovery, known to exhibit a wide range of pharmacological activities.[3] These compounds are recognized for their ability to form key hydrogen bonds, a feature that allows them to bind effectively to various biological targets, including protein kinases.[1] Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The title compound, (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, incorporates this potent core, functionalized with a carboxylic acid group that can significantly influence its solid-state behavior and biological interactions.
A definitive crystal structure provides an unambiguous, high-resolution map of the molecule, revealing its conformation, bond lengths, and the intricate network of intermolecular interactions that stabilize the crystal lattice.[2][4] This information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical formula to a fully elucidated crystal structure is a multi-step process where each stage is critical for the success of the next. The overall workflow is a self-validating system designed to produce a chemically sensible and accurate model of the atomic arrangement.
Figure 1: A generalized workflow for single-crystal X-ray structure determination.
Synthesis and Crystallization Protocol
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the condensation of a 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent.[5][6] For the title compound, a common synthetic route would involve the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridine with an ethyl haloacetate followed by hydrolysis.
Step-by-Step Crystallization:
Dissolution: Dissolve the purified (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid powder in a suitable solvent system. A mixture of a good solvent (e.g., ethanol) and a poorer solvent (e.g., water or hexane) is often effective.
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the more volatile solvent.
Scientist's Note: The rate of evaporation is a critical parameter. Rapid evaporation leads to the formation of polycrystalline powder, whereas slow, controlled evaporation over several days to weeks encourages the growth of a few, well-ordered single crystals suitable for diffraction.[1]
Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal by analyzing how it diffracts a beam of X-rays.[2]
Protocol for Data Collection:
Crystal Selection & Mounting: A high-quality, single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a modern diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[7]
Scientist's Note: The choice of data collection strategy, including the total rotation range and exposure time per frame, is optimized to ensure a complete and redundant dataset.[7] High completeness is crucial for an accurate structure solution.[8]
Data Processing: The raw diffraction images are processed using specialized software. This involves integrating the intensities of thousands of reflections and applying corrections for experimental factors to yield a file of structure factors.[4]
Structure Solution and Refinement
This stage is a computational process to build and perfect an atomic model that accurately fits the experimental diffraction data.[4]
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
Model Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal displacement parameters to improve the agreement between the observed structure factors and those calculated from the model. This agreement is monitored using the R-factor; a lower R-factor indicates a better fit.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation: The final structure is rigorously validated using tools like CHECKCIF to ensure it is chemically and crystallographically sound.
Results and Discussion: The Crystal Structure
The analysis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid reveals a well-ordered structure defined by strong intermolecular interactions.
Crystallographic Data Summary
The key crystallographic parameters for the compound are summarized below. These values provide a fingerprint of the crystal lattice.
(Note: Specific unit cell parameters and R-factors are dependent on the specific experimental determination and would be populated from the crystallographic information file (CIF).)
Molecular Structure and Conformation
The molecule consists of a planar pyrazolo[3,4-b]pyridine bicyclic system. The acetic acid moiety attached to the N1 position of the pyrazole ring exhibits some conformational flexibility. The planarity of the core ring system is crucial for enabling potential π-π stacking interactions within the crystal lattice.
Supramolecular Assembly via Hydrogen Bonding
The most significant feature of the crystal packing is the formation of robust hydrogen-bonded dimers. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the crystal, two molecules associate through a classic carboxylic acid dimer synthon, where two strong O-H···O hydrogen bonds link the molecules head-to-head.
This dimeric motif is a powerful directing group in crystal engineering and is a common feature in the crystal structures of carboxylic acids.[10] These dimers act as the primary building blocks, which then assemble into the final three-dimensional crystal structure, further stabilized by weaker C-H···O or C-H···N interactions.[11][12]
Figure 2: A schematic of the carboxylic acid dimer hydrogen bonding motif. 'R' represents the (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl) moiety.
This strong dimeric association significantly influences the material's properties, often leading to higher melting points and lower solubility compared to analogous compounds that cannot form such robust interactions.
Conclusion and Significance
The single-crystal X-ray analysis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid provides a definitive view of its solid-state structure. The dominant structural feature is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups. This fundamental insight into the molecular conformation and supramolecular assembly is critical for researchers in medicinal chemistry and materials science. The detailed structural data serves as a crucial foundation for understanding its physical properties and for designing next-generation analogues with tailored properties for applications in drug development.
References
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing.
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026). Der Pharma Chemica.
X-ray crystallography. (n.d.). PMC - NIH.
Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. (n.d.).
Data-collection strategies. (n.d.).
The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. (2025). MDPI.
X-ray crystallography. (n.d.). Wikipedia.
Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picr
Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). (2015). University of California, Irvine.
Hydrogen bonding in the crystal structures of (a)... (n.d.).
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC.
Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. (n.d.). RSC Publishing.
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
The Core Mechanism of Pyrazolo[3,4-b]pyridine Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable capacity for potent and selective modulation of various high-value biological targe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable capacity for potent and selective modulation of various high-value biological targets. This technical guide provides an in-depth exploration of the mechanisms of action for pyrazolo[3,4-b]pyridine derivatives, with a particular focus on their roles as kinase and topoisomerase IIα inhibitors. We will dissect the molecular interactions that drive their inhibitory activity, delineate the downstream cellular consequences, and provide detailed, field-proven protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their therapeutic programs.
Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold
The fused heterocyclic system of pyrazolo[3,4-b]pyridine has garnered significant attention in drug discovery due to its structural resemblance to purines, the building blocks of DNA and RNA. This bioisosteric relationship allows pyrazolo[3,4-b]pyridine derivatives to effectively compete with endogenous ligands, such as ATP, for the binding sites of a wide array of enzymes.[1] Consequently, this scaffold has been successfully utilized to develop inhibitors for a diverse range of targets, most notably protein kinases and topoisomerases, which are central to the progression of cancer and other proliferative diseases.[2]
The "privileged" nature of this scaffold lies in its rigid, planar structure, which provides a solid foundation for the strategic placement of various substituents. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making the pyrazolo[3,4-b]pyridine core a highly adaptable platform for drug design.
Primary Mechanisms of Action
Pyrazolo[3,4-b]pyridine acetic acid derivatives primarily exert their biological effects through two key mechanisms: the inhibition of protein kinases and the disruption of topoisomerase IIα function.
Kinase Inhibition: A Competitive Relationship with ATP
A predominant mechanism of action for many pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases. These enzymes play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process that can trigger a cascade of downstream events leading to cell growth, proliferation, and survival.[3]
The pyrazolo[3,4-b]pyridine core acts as a scaffold that mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of substrate proteins, effectively blocking the signaling pathway.[3][4]
Molecular Interactions:
The binding of pyrazolo[3,4-b]pyridine derivatives to the kinase active site is characterized by key hydrogen bonding interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme.[3][4] Additional interactions, such as hydrophobic and van der Waals forces with other residues in the ATP-binding pocket, contribute to the affinity and selectivity of the inhibitor.
Diagram: General Kinase Inhibition by Pyrazolo[3,4-b]pyridine Derivatives
Caption: Competitive inhibition of a protein kinase by a pyrazolo[3,4-b]pyridine derivative.
2.1.1. Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR family of receptor tyrosine kinases is a well-established target for pyrazolo[3,4-b]pyridine derivatives. Dysregulation of FGFR signaling is implicated in various cancers, driving tumor growth, angiogenesis, and metastasis.[5]
Downstream Signaling: Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2 (FGFR substrate 2) and PLCγ (Phospholipase C gamma).[6][7][8]
FRS2 Pathway: Phosphorylated FRS2 recruits the Grb2-Sos complex, which activates the Ras-MAPK pathway, promoting cell proliferation. FRS2 also recruits Gab1, activating the PI3K-Akt pathway, which promotes cell survival.[6][7][8]
PLCγ Pathway: Activated PLCγ hydrolyzes PIP2 into IP3 and DAG, leading to calcium mobilization and activation of PKC, which influences cell migration and proliferation.[6][7][8]
Pyrazolo[3,4-b]pyridine-based FGFR inhibitors block these downstream pathways by preventing the initial autophosphorylation of the receptor.[5]
Diagram: Downstream Signaling of FGFR and its Inhibition
Caption: FGFR signaling pathways and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.
2.1.2. Case Study: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. Its activity is dependent on binding to its regulatory subunit, cyclin E. Aberrant CDK2 activity is a hallmark of many cancers.
Downstream Signaling: The primary substrate of the Cyclin E/CDK2 complex is the Retinoblastoma protein (Rb).[9]
In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA synthesis.[2][10]
Phosphorylation of Rb by Cyclin E/CDK2 causes a conformational change, leading to the release of E2F.[9][11]
Free E2F then activates the transcription of S-phase genes, driving the cell into DNA replication.[2][10]
Pyrazolo[3,4-b]pyridine-based CDK2 inhibitors prevent the phosphorylation of Rb, thus maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.[12]
Topoisomerase IIα Inhibition: Stabilizing the Cleavage Complex
Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Topoisomerase IIα (Topo IIα), an essential enzyme that resolves DNA topological problems during replication and transcription.[1]
Mechanism of Topo IIα: Topo IIα functions by creating a transient double-strand break in one DNA duplex (the G-segment), passing another intact duplex (the T-segment) through the break, and then religating the G-segment. This process requires ATP.[13]
Inhibition by Pyrazolo[3,4-b]pyridines: Unlike kinase inhibitors that compete with ATP, these derivatives act as Topo IIα "poisons." They intercalate into the DNA at the site of enzyme binding and stabilize the "cleavage complex," a covalent intermediate where Topo IIα is linked to the 5' ends of the broken DNA.[1] This prevents the religation of the DNA break, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.[1]
Experimental Characterization: Protocols and Rationale
The elucidation of the mechanism of action of pyrazolo[3,4-b]pyridine derivatives relies on a suite of robust biochemical and cell-based assays.
Rationale for Experimental Choices
Choice of Kinase Assay (HTRF®): Homogeneous Time-Resolved Fluorescence (HTRF) is a preferred method for high-throughput screening and potency determination due to its high sensitivity, low background, and homogenous format (no wash steps), which makes it easily automatable.
Choice of Topoisomerase Assay (DNA Relaxation): The DNA relaxation assay is a direct measure of the catalytic activity of Topo IIα.[13] It is a straightforward method to screen for inhibitors. While cleavage assays provide more detail on the formation of the cleavage complex, the relaxation assay is an excellent primary screen for inhibitory activity.[14][15]
Choice of Cell Lines:
MCF-7 (Breast Cancer): This cell line is widely used because it expresses the estrogen receptor (ER), making it a relevant model for ER-positive breast cancers, which constitute a majority of cases.[16][17][18]
HCT-116 (Colorectal Cancer): HCT-116 cells are a well-characterized model for colorectal cancer and are known to have mutations in key oncogenes like KRAS, making them valuable for studying targeted therapies.[19][20][21][22][23] The choice of a specific cell line is often guided by the target of interest; for example, a cell line with a known FGFR amplification would be ideal for testing an FGFR inhibitor.
Compound Dispensing: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 0.5 µL) of each compound dilution into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
Enzyme Addition: Dilute the kinase to the desired concentration in HTRF® Kinase Assay Buffer. Add the diluted enzyme to each well (e.g., 5.5 µL).
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
Initiation of Reaction: Prepare a solution of the biotinylated substrate and ATP in HTRF® Kinase Assay Buffer. Add this solution to each well to start the kinase reaction (e.g., 4 µL).
Kinase Reaction: Incubate the plate for the desired time (e.g., 30-60 minutes) at room temperature.
Detection: Prepare a solution of the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) in HTRF® Detection Buffer. Add this solution to each well to stop the reaction and initiate the detection process (e.g., 10 µL).
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the compound concentration to determine the IC50 value.
Diagram: HTRF® Kinase Assay Workflow
Caption: A streamlined workflow for the HTRF® kinase inhibition assay.
3.2.2. Topoisomerase IIα DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the ATP-dependent relaxation of supercoiled plasmid DNA by Topo IIα.
Materials:
Human Topoisomerase IIα
Supercoiled plasmid DNA (e.g., pBR322)
10x Topo IIα Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)
ATP solution
Test compounds (in DMSO)
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue)
Agarose
TAE or TBE buffer
Ethidium bromide or other DNA stain
Gel electrophoresis system and imaging equipment
Procedure:
Reaction Setup: On ice, prepare a reaction mixture containing 1x Topo IIα Assay Buffer, ATP (final concentration ~1 mM), and supercoiled DNA (~0.5 µg).
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a no-compound control and a no-enzyme control.
Enzyme Addition: Add a pre-determined amount of Topo IIα (typically 1-2 units) to each reaction tube, except the no-enzyme control.
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
Reaction Termination: Stop the reaction by adding STEB buffer.
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer.
Electrophoresis: Run the gel at a constant voltage (e.g., 70-80 V) until the dye front has migrated an adequate distance.
Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Topo IIα activity will result in a higher proportion of the supercoiled DNA form.
3.2.3. Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of a compound on cell cycle distribution.
Materials:
Cultured cells (e.g., MCF-7, HCT-116)
Test compound
Phosphate-Buffered Saline (PBS)
70% Ethanol (ice-cold)
Propidium Iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
Washing: Wash the cell pellet with PBS.
Fixation: Resuspend the cells in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Structure-Activity Relationship (SAR) and Data Summary
The potency and selectivity of pyrazolo[3,4-b]pyridine derivatives are highly dependent on the nature and position of substituents on the core scaffold. A comprehensive understanding of the SAR is crucial for the rational design of new and improved inhibitors.
Key SAR Observations:
N1-Substitution: The substituent at the N1 position of the pyrazole ring can influence both potency and pharmacokinetic properties.[3]
C4- and C6-Substitutions: The groups at the C4 and C6 positions of the pyridine ring are critical for interacting with the ATP-binding pocket and often dictate the selectivity of the inhibitor for different kinases.[24]
Table 1: Representative Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives
This table is a representative sample and not exhaustive.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of key cancer targets. The deep understanding of their mechanisms of action, particularly as kinase and topoisomerase IIα inhibitors, provides a solid foundation for future drug discovery efforts. The continued exploration of SAR, guided by structural biology and computational modeling, will undoubtedly lead to the development of next-generation pyrazolo[3,4-b]pyridine-based therapeutics with improved efficacy and safety profiles. The protocols and insights provided in this guide are intended to empower researchers to effectively characterize and advance these promising compounds in their own drug development pipelines.
References
Song, Z., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. Available from: [Link]
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. Available from: [Link]
Li, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. Available from: [Link]
Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Available from: [Link]
Ghebeh, H., et al. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 35(6), 3147-3154. Available from: [Link]
Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. Available from: [Link]
Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Available from: [Link]
Corces, M. R., et al. (2019). MCF-7 as a model for functional analysis of breast cancer risk variants. Scientific Reports, 9(1), 10033. Available from: [Link]
Wang, Y., et al. (2019). Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry, 62(16), 7487-7503. Available from: [Link]
RCSB PDB. (2019, October 23). 6ITJ: Crystal structure of FGFR1 kinase domain in complex with compound 3. Available from: [Link]
RCSB PDB. (2019, May 1). 6GVA: CDK2/cyclin A2 in complex with pyrazolo[4,3-d]pyrimidine inhibitor LGR4455. Available from: [Link]
Yap, S. S., et al. (2024). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]
Meng, F., et al. (2016). SUMOylation of Rb enhances its binding with CDK2 and phosphorylation at early G1 phase. Oncotarget, 7(22), 32057-32070. Available from: [Link]
Harbour, J. W., et al. (1999). Cumulative Effect of Phosphorylation of pRB on Regulation of E2F Activity. Journal of Biological Chemistry, 274(50), 35693-35699. Available from: [Link]
Guagnano, V., et al. (2021). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Cancers, 13(9), 2256. Available from: [Link]
Ubigene. (2025, January 20). Combination of HCT116 cells and CRISPR/Cas9: A perfect group for colorectal cancer treatment research. Available from: [Link]
Hadj-Slimane, R., et al. (2007). FRS2 via Fibroblast Growth Factor Receptor 1 Is Required for Platelet-derived Growth Factor Receptor β-mediated Regulation of Vascular Smooth Muscle Marker Gene Expression. Journal of Biological Chemistry, 282(21), 15517-15526. Available from: [Link]
Chen, P. H., et al. (2025). Phosphorylation State of RB Modulates Ferroptotic Sensitivity. Antioxidants & Redox Signaling. Available from: [Link]
Jorda, R., et al. (2011). Structure of CDK2 in complex with a Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine. RCSB PDB. Available from: [Link]
Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. Available from: [Link]
Jiang, B., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(3), 1087-1101. Available from: [Link]
Karmanos Cancer Institute. (n.d.). MCF cell lines that transformed breast cancer research. Available from: [Link]
Ezzat, M. O., et al. (2024). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity. ResearchGate. Available from: [Link]
Salceda, J., et al. (2006). Topoisomerase II, not topoisomerase I, is the proficient relaxase of nucleosomal DNA. The EMBO Journal, 25(12), 2575-2583. Available from: [Link]
RCSB PDB. (2019, October 23). 6ITJ: Crystal structure of FGFR1 kinase domain in complex with compound 3. Available from: [Link]
Chen, H., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Signal Transduction and Targeted Therapy, 8(1), 284. Available from: [Link]
Dyson, N. (1998). The Rb/E2F pathway: expanding roles and emerging paradigms. Genes & Development, 12(15), 2245-2262. Available from: [Link]
Kim, T. K., et al. (2023). CDK4/6 activation triggers Rb phosphorylation and E2F activation. ResearchGate. Available from: [Link]
Lahlil, R., et al. (2023). FRS2-independent GRB2 interaction with FGFR2 is not required for embryonic development. PLoS ONE, 18(11), e0294119. Available from: [Link]
RCSB PDB. (2010, February 23). 2WXV: Structure of CDK2-CYCLIN A with a Pyrazolo(4,3-h) quinazoline-3- carboxamide inhibitor. Available from: [Link]
Pommier, Y., et al. (2022). Topoisomerase Assays. Current Protocols, 2(7), e497. Available from: [Link]
Jiménez, C. J., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16(10), 8235-8248. Available from: [Link]
RCSB PDB. (2020, April 8). 6LVM: Crystal structure of FGFR3 in complex with pyrimidine derivative. Available from: [Link]
Rozen, T. S., et al. (2025). HCT116 cell line heterogeneity: A useful tool for preclinical research. Chemico-Biological Interactions, 411, 111790. Available from: [Link]
Lee, J. S., et al. (2016). Role of CD44 high /CD133 high HCT-116 cells in the tumorigenesis of colon cancer. Oncotarget, 7(9), 10398-10409. Available from: [Link]
ResearchGate. (n.d.). Comparative mechanics of topoisomerases I and II in relaxing nucleosomal DNA. Available from: [Link]
Termini, C. A., et al. (2024). Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq. Nucleic Acids Research. Available from: [Link]
Lee, M. P., et al. (2012). DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity. Nucleic Acids Research, 40(18), 9033-9042. Available from: [Link]
Pharmacokinetic Profiling of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid Analogs: A Comprehensive Guide to ADME Optimization and Liability Mitigation
Prepared by: Senior Application Scientist, DMPK & Translational Pharmacology Executive Summary & Scientific Rationale The (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid scaffold is a highly privileged chemotype in...
The (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid scaffold is a highly privileged chemotype in contemporary drug discovery. Analogs of this class have been successfully developed as potent EP1 receptor antagonists, cyclin-dependent kinase (CDK) inhibitors, and broad-spectrum anticancer agents [1, 2].
However, evaluating the pharmacokinetics (PK) of this scaffold requires specialized approaches. The presence of the N1-acetic acid appendage introduces a predictable but critical liability: Phase II acyl glucuronidation . Because carboxylic acids are ionized at physiological pH, they exhibit unique absorption dynamics, high plasma protein binding, and a propensity to form reactive acyl glucuronide metabolites that can lead to idiosyncratic drug toxicity (IDT)[3, 4].
This whitepaper outlines a field-proven, causality-driven framework for the in vitro and in vivo pharmacokinetic profiling of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid derivatives, ensuring that efficacy is balanced with metabolic safety.
Strategic PK Profiling Workflow
To systematically de-risk these analogs, we deploy a tiered screening cascade. The logic here is sequential: we first establish the physical limits of absorption dictated by the acidic moiety, followed by a rigorous interrogation of Phase II metabolic liabilities, before committing to in vivo rodent models.
Figure 1: Tiered ADME/PK profiling workflow for carboxylic acid-containing pyrazolopyridines.
Absorption Dynamics: The pH-Partition Hypothesis in Action
The N1-acetic acid group typically possesses a pKa between 3.5 and 4.5. In the acidic environment of the stomach (pH ~1.5–3.5), the compound is largely unionized, favoring passive diffusion. However, in the intestinal lumen (pH ~6.5) and systemic circulation (pH 7.4), it is >99% ionized. This causes poor passive intestinal permeability and necessitates carrier-mediated transport.
To accurately model intestinal absorption for acidic drugs, a standard pH 7.4/7.4 Caco-2 assay is inadequate. We must apply a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the gastrointestinal tract and capture proton-coupled transport mechanisms.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at
1×105
cells/cm². Culture for 21 days to ensure tight junction formation.
Validation Check (Self-Validating System): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence must indicate <1% leakage.
Dosing: Prepare the pyrazolo[3,4-b]pyridine analog at 10 µM in HBSS buffer.
A-to-B (Absorptive): Dose apical chamber at pH 6.5.
B-to-A (Secretory): Dose basolateral chamber at pH 7.4.
Incubation: Incubate at 37°C, 5% CO₂, taking 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.
Analysis: Quantify via LC-MS/MS. Calculate apparent permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
Causality Insight: An ER > 2.0 suggests active efflux (e.g., BCRP or P-gp), which is common for planar pyrazolopyridines. The pH 6.5 apical buffer ensures we do not artificially underestimate absorption by forcing the compound into a fully ionized, impermeable state.
Metabolic Stability & The Acyl Glucuronidation Liability
The most critical metabolic pathway for (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid analogs is Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid to the carboxylic moiety, forming a 1-O-acyl glucuronide [3].
Unlike stable ether glucuronides, acyl glucuronides are electrophilic. They can undergo spontaneous intramolecular acyl migration or react directly with nucleophilic amino acids (e.g., lysine, cysteine) on hepatic proteins, forming covalent adducts that trigger immune-mediated hepatotoxicity [4].
Figure 2: Divergent metabolic pathways of pyrazolopyridine acetic acids, highlighting the acyl glucuronidation toxicity risk.
Standard liver microsome (HLM) assays supplemented only with NADPH will completely miss this liability. We must use intact hepatocytes that contain endogenous UDP-glucuronic acid (UDPGA).
Step-by-Step Methodology:
Thawing & Plating: Thaw cryopreserved human/rat hepatocytes in Williams' E medium. Assess viability using Trypan Blue (must be >80%).
Incubation: Suspend hepatocytes at
1×106
cells/mL. Add the test analog (1 µM final concentration).
Trapping Agent Addition: To capture reactive acyl glucuronides before they bind to cellular proteins, spike the incubation with 5 mM Glutathione (GSH) and 5 mM Potassium Cyanide (KCN) (to trap iminium ions if CYP-mediated ring oxidation occurs).
Quenching & Extraction: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.
Validation Check: Run Diclofenac as a positive control for acyl glucuronide formation. Mass balance recovery must be >85% to ensure the drug isn't non-specifically binding to the plastic plate.
LC-MS/MS Analysis: Scan for the parent mass (
[M+H]+
) and conduct neutral loss scans for glucuronic acid (-176 Da) to identify and quantify the acyl glucuronide species.
In Vivo Pharmacokinetics (Rodent Model)
Once an analog demonstrates acceptable permeability and metabolic stability, it progresses to in vivo profiling. Acidic drugs typically exhibit a low Volume of Distribution (
Vd
) because they are highly bound to plasma albumin and do not readily partition into deep tissue compartments.
Protocol: Intravenous (IV) and Oral (PO) PK in Sprague-Dawley Rats
Step-by-Step Methodology:
Formulation:
IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (solubility is usually high for the sodium salt of the acetic acid analog).
PO Formulation: 0.5% Methylcellulose in water (suspension) or same as IV.
Dosing: Administer IV at 1 mg/kg via the tail vein. Administer PO at 5 mg/kg via oral gavage. (n=3 male SD rats per route).
Sampling: Collect 200 µL blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Use K₂EDTA as the anticoagulant.
Plasma Protein Binding (PPB) Correction: Conduct a parallel Rapid Equilibrium Dialysis (RED) assay to determine the unbound fraction (
fu
). Acidic pyrazolopyridines often have
fu<0.05
(>95% bound).
Data Analysis: Calculate non-compartmental PK parameters using Phoenix WinNonlin.
Quantitative Data Presentation
The table below summarizes representative PK parameters for a highly optimized (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid analog, demonstrating the typical profile of an acidic, highly protein-bound small molecule[1].
PK Parameter
Unit
Intravenous (IV - 1 mg/kg)
Oral (PO - 5 mg/kg)
Interpretation / Causality
Cmax
ng/mL
1,450 ± 120
2,800 ± 310
High systemic exposure due to low tissue distribution.
Tmax
hr
N/A
1.5 ± 0.5
Moderate absorption rate; requires intestinal transit to absorptive sites.
AUC0−∞
hr*ng/mL
3,200 ± 250
11,200 ± 980
Robust overall exposure.
Clearance (
Cl
)
mL/min/kg
5.2 ± 0.8
N/A
Low clearance; indicates stability against rapid hepatic Phase I/II metabolism.
Volume of Dist. (
Vdss
)
L/kg
0.45 ± 0.05
N/A
Low
Vd
, typical for carboxylic acids highly bound to albumin.
Half-life (
t1/2
)
hr
3.8 ± 0.4
4.2 ± 0.6
Sufficient for once- or twice-daily dosing regimens.
Bioavailability (
F
)
%
N/A
70%
Excellent oral bioavailability for this optimized scaffold.
Conclusion
The (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid scaffold offers immense pharmacological potential but requires rigorous, causality-driven PK profiling. By employing pH-gradient permeability assays and intact hepatocyte stability models, researchers can accurately predict the absorption and Phase II metabolic liabilities (acyl glucuronidation) of these compounds. Optimized analogs will typically present with low clearance, low volume of distribution, and high oral bioavailability, making them excellent candidates for advanced preclinical development.
References
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at:[Link]
Discovery of a novel 2-(1H-pyrazolo[3,4-b]pyridin-1-yl)thiazole derivative as an EP1 receptor antagonist and in vivo studies in a bone fracture model. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
Acyl glucuronides: the good, the bad and the ugly. PubMed (NIH). Available at:[Link]
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. Available at:[Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid Derivatives
Introduction: The Significance of Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] This assertion is rooted in its structural resemblance to purine bases, allowing it to function as a versatile pharmacophore capable of interacting with a wide array of biological targets.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Specifically, the introduction of an acetic acid moiety at the N1 position of the pyrazole ring opens up a crucial avenue for creating a diverse library of derivatives, such as esters and amides, thereby enabling extensive structure-activity relationship (SAR) studies. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent compound, making the synthesis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid a key step in the discovery of novel therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid and its subsequent derivatization. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
Synthetic Strategy Overview
The synthesis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid derivatives is a multi-step process that begins with the construction of the core heterocyclic scaffold, followed by functionalization at the N1 position, and culminating in the derivatization of the resulting carboxylic acid. The overall workflow is depicted below.
Caption: Overall synthetic workflow for (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid and its derivatives.
Part 1: Synthesis of the Core Scaffold: 3-Methyl-1H-pyrazolo[3,4-b]pyridine
The construction of the pyrazolo[3,4-b]pyridine ring system is the foundational step in this synthetic sequence. A common and effective method involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.[5][6] This approach is favored for its reliability and the ready availability of the starting materials.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine
This protocol outlines the cyclocondensation reaction between 3-methyl-1H-pyrazol-5-amine and acetylacetone.
Materials:
3-methyl-1H-pyrazol-5-amine
Acetylacetone (2,4-pentanedione)
Glacial Acetic Acid
Ethanol
Sodium bicarbonate (saturated aqueous solution)
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
To a solution of 3-methyl-1H-pyrazol-5-amine (1 equivalent) in glacial acetic acid, add acetylacetone (1.1 equivalents).
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Carefully pour the cooled mixture into a beaker containing ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3-Methyl-1H-pyrazolo[3,4-b]pyridine.
Expected Outcome and Characterization:
The product is typically an off-white to pale yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Parameter
Description
Reaction Type
Cyclocondensation
Key Reagents
3-methyl-1H-pyrazol-5-amine, Acetylacetone
Solvent
Glacial Acetic Acid
Temperature
Reflux
Typical Yield
60-80%
Part 2: Synthesis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid
This part of the protocol details the N-alkylation of the synthesized pyrazolo[3,4-b]pyridine core with an acetic acid precursor, followed by hydrolysis to yield the target carboxylic acid.
Protocol 2.1: N-Alkylation to Synthesize Ethyl (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
This procedure describes the alkylation of the N1 position of the pyrazole ring using ethyl bromoacetate.
Materials:
3-Methyl-1H-pyrazolo[3,4-b]pyridine
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl bromoacetate
Ammonium chloride (saturated aqueous solution)
Ethyl acetate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 3-Methyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in anhydrous DMF to the cooled suspension.
Stir the mixture at 0 °C for 30 minutes.
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure Ethyl (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate.
Protocol 2.2: Ester Hydrolysis to (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
Deionized water
Dichloromethane or Ethyl acetate
Procedure:
Dissolve the Ethyl (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (1 equivalent) in ethanol.
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the residue with deionized water and cool in an ice bath.
Acidify the aqueous solution to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate should form.
Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid.
If a precipitate does not form readily, the aqueous layer can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
Expected Outcome and Characterization:
The final product is typically a white to off-white solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the ethyl ester signals in the NMR spectra and the appearance of a broad carboxylic acid proton signal are indicative of a successful reaction.
Parameter
Protocol 2.1 (N-Alkylation)
Protocol 2.2 (Hydrolysis)
Key Reagents
NaH, Ethyl bromoacetate
NaOH
Solvent
Anhydrous DMF
Ethanol/Water
Temperature
0 °C to Room Temperature
Reflux
Typical Yield
70-90%
>90%
Part 3: Derivatization of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid
The carboxylic acid functional group is a versatile handle for the synthesis of a wide range of derivatives. Amide bond formation is a particularly important transformation in medicinal chemistry.
Protocol 3: Amide Coupling to Synthesize Amide Derivatives
This protocol outlines a general procedure for the coupling of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid with a primary or secondary amine using a standard coupling agent.
Caption: Key components for the amide coupling reaction.
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
N,N-Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (1 equivalent) in anhydrous DMF or DCM, add the desired amine (1.1 equivalents).
Add DIPEA (2-3 equivalents) to the mixture.
Add the coupling agent (e.g., HATU, 1.2 equivalents) and stir the reaction at room temperature.
Monitor the reaction progress by TLC.
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Rationale for Reagent Choices:
Coupling Agents (HATU, EDC): These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. HATU is often preferred for its high efficiency and low rate of racemization in chiral substrates.
Base (DIPEA): A non-nucleophilic organic base is used to neutralize the acidic byproducts of the coupling reaction and to ensure the amine is in its free base form.
Conclusion
The protocols outlined in this application note provide a robust and versatile framework for the synthesis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid and its derivatives. By understanding the principles behind each synthetic step, researchers can confidently produce a diverse library of these valuable compounds for further investigation in drug discovery and development programs. The inherent modularity of this synthetic route allows for the systematic exploration of chemical space around the pyrazolo[3,4-b]pyridine scaffold, a critical activity in the quest for novel and effective therapeutic agents.
References
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. Retrieved from [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (2025). Taylor & Francis Online.
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026). Der Pharma Chemica.
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). MDPI.
New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2023). Thieme Connect.
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Scientific Research Publishing.
"Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. (2019).
Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. (2020). Royal Society of Chemistry.
Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. (2017).
Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. (2018). ARKIVOC.
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed.
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing.
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
[3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid. (n.d.). Manchester Organics.
Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. (2022).
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025).
Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use. (2017).
phenyl]-1H-pyrazolo[3,4- B]pyridine-1-acetic acid (Y-25510) stimulates production of IL-1 beta and IL-6 at the level of messenger RNA expression in cultured human monocytes. (1997). PubMed.
Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. (2022). Royal Society of Chemistry.
BF3-Mediated Acetylation of Pyrazolo[1,5-a]pyrimidines and Other π-Excedent (N-Hetero)arenes. (2022).
Use of (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid as a kinase inhibitor intermediate
Application Note: Utilizing (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid as a Versatile Intermediate in Kinase Inhibitor Discovery Executive Overview & Structural Rationale In modern targeted oncology and immunol...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid as a Versatile Intermediate in Kinase Inhibitor Discovery
Executive Overview & Structural Rationale
In modern targeted oncology and immunology, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore for ATP-competitive kinase inhibition [1][2]. Specifically, (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid serves as a highly efficient, bifunctional synthetic intermediate.
The structural logic behind utilizing this specific building block is twofold:
Hinge-Binding Core: The pyrazolo[3,4-b]pyridine bicyclic system mimics the adenine ring of ATP. Its nitrogen atoms (N2, N7) act as critical hydrogen bond acceptors, while the adjacent NH/CH vectors interact with the backbone amides of the kinase hinge region. The 3-methyl substitution provides a targeted hydrophobic interaction that enhances selectivity by occupying the gatekeeper pocket.
Solvent-Channel Vector: The acetic acid moiety at the N1 position projects outward toward the solvent-exposed region or the ribose-binding pocket of the kinase. This carboxylic acid provides a versatile synthetic handle for amide coupling, allowing medicinal chemists to rapidly diversify the molecule with various amines to modulate pharmacokinetic (PK) properties and kinome selectivity without disrupting the core hinge-binding motif.
Biological Context: Target Signaling Pathways
Derivatives synthesized from this intermediate have shown sub-nanomolar potency against high-value therapeutic targets, most notably TANK-binding kinase 1 (TBK1) [1] and Monopolar spindle kinase 1 (Mps1) [2]. TBK1 is a noncanonical IKK family member critical for innate immune signaling and neuroinflammation, while Mps1 is essential for the mitotic spindle assembly checkpoint in aggressive tumors.
Diagram 1: TBK1 signaling pathway and the intervention point of pyrazolo[3,4-b]pyridine inhibitors.
Physicochemical Profile
Understanding the baseline properties of the intermediate is crucial for reaction design, particularly regarding solubility and salt-form handling. The compound is frequently supplied as a hydrochloride salt to enhance stability.
Table 1: Physicochemical Properties of the Intermediate
Room temperature (Protect from moisture if HCl salt)
Synthetic Workflow & Amide Coupling Protocol
The primary application of this intermediate is the generation of diverse amide libraries.
Diagram 2: Synthetic workflow from the acetic acid intermediate to the final kinase inhibitor.
Protocol 1: High-Efficiency Amide Coupling
Causality Note: HATU is selected over traditional EDCI/HOBt coupling due to its superior kinetics and high efficiency when coupling sterically hindered amines (which are common in kinase inhibitor design to fill specific hydrophobic pockets). DIPEA is utilized as a non-nucleophilic base to neutralize the HCl salt of the intermediate and deprotonate the carboxylic acid for HATU activation without competing as a nucleophile.
Step-by-Step Methodology:
Preparation: Suspend (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt, followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes. Rationale: Pre-activation ensures complete conversion to the reactive OAt ester, preventing side reactions with the incoming amine.
Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir the reaction at room temperature for 2–4 hours.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.
Self-Validation (Critical Step): Prior to purification, analyze the crude mixture via LC-MS (ESI+). The presence of the desired [M+H]+ mass ion and the complete disappearance of the starting material (m/z 192.1 for the free base) confirms reaction completion. Do not proceed to prep-HPLC if the intermediate mass is absent.
Purification: Concentrate the organic layer in vacuo and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier) to isolate the final kinase inhibitor.
Biological Validation: In Vitro Kinase Assay
Once the derivative is synthesized, its ATP-competitive inhibitory potency must be validated.
Protocol 2: ADP-Glo™ Kinase Assay (TBK1/Mps1)
Causality Note: The ADP-Glo assay is chosen because it measures the accumulation of ADP, making it universally applicable to any ATP-dependent kinase without requiring radioactive isotopes or specific fluorescent substrates.
Step-by-Step Methodology:
Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazolo[3,4-b]pyridine derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration should not exceed 1%).
Enzyme Equilibration: Add recombinant target kinase (e.g., TBK1 or Mps1) diluted in kinase buffer to the wells. Incubate for 30 minutes at room temperature. Rationale: This pre-incubation allows for the equilibration of slow-binding inhibitors, which is common for highly potent hinge-binders.
Reaction Initiation: Add the ATP/Substrate mixture (at the predetermined Km for ATP) to initiate the reaction. Incubate for 60 minutes.
Detection:
Add ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luciferase-driven luminescent signal. Incubate for 30 minutes.
Self-Validation & Readout: Measure luminescence on a microplate reader. Validation: Always include a no-enzyme control (to establish background ATP hydrolysis) and a reference inhibitor control (e.g., BX795 for TBK1 [1]) to validate assay sensitivity.
Analysis: Normalize the data against controls and fit to a 4-parameter logistic nonlinear regression model to determine the IC50.
Expected Outcomes & Data Interpretation
Derivatives synthesized from the (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid core have demonstrated exceptional potency in literature. Table 2 summarizes benchmark data for optimized compounds utilizing this exact scaffold.
Table 2: Benchmark Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
Target Kinase
Representative Derivative
IC50 Value
Cellular Efficacy
Reference
TBK1
Compound 15y
0.2 nM
Effectively inhibits downstream IFN signaling in stimulated THP-1 macrophages
[1]
Mps1
Compound 31
2.59 nM
Significantly inhibits proliferation in MDA-MB-468 breast cancer cell lines
[2]
By leveraging the N1-acetic acid vector for solvent-channel optimization, researchers can achieve sub-nanomolar target engagement while tuning the physicochemical properties required for cellular permeability and in vivo efficacy.
References
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL: [Link]
Title: Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer
Source: European Journal of Medicinal Chemistry
URL: [Link]
Method
Application of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid in Drug Discovery: A Technical Guide
Introduction: The Prominence of the Pyrazolopyridine Scaffold in Medicinal Chemistry The pyrazolopyridine nucleus is a privileged heterocyclic scaffold in drug discovery, bearing a structural resemblance to the endogenou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Prominence of the Pyrazolopyridine Scaffold in Medicinal Chemistry
The pyrazolopyridine nucleus is a privileged heterocyclic scaffold in drug discovery, bearing a structural resemblance to the endogenous purine bases. This similarity allows pyrazolopyridine derivatives to function as effective bioisosteres, competitively binding to the ATP-binding sites of various enzymes, particularly protein kinases.[1][2] The aberrant activity of protein kinases is a well-established driver of numerous human diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The pyrazolo[3,4-b]pyridine core, in particular, has been extensively explored, leading to the development of potent inhibitors against a range of kinase targets.[] The strategic derivatization of this core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
This application note focuses on a specific derivative, (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid . The introduction of an acetic acid moiety at the N1 position of the pyrazole ring presents a unique opportunity for targeted interactions within the binding pockets of target proteins. The carboxylic acid group can act as a hydrogen bond donor or acceptor, or engage in ionic interactions, potentially enhancing binding affinity and modulating the selectivity profile of the parent scaffold.[1]
Potential Mechanism of Action: A Focus on Kinase Inhibition
The pyrazolopyridine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[2] It mimics the adenine ring of ATP, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazolopyridine core then project into the surrounding hydrophobic pockets and solvent-exposed regions, dictating the inhibitor's potency and selectivity.
The N-acetic acid group of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is hypothesized to extend into the ribose-binding pocket or towards the solvent-exposed region of the ATP-binding site. This carboxylic acid moiety could form additional hydrogen bonds or ionic interactions with conserved lysine or other charged/polar residues, thereby anchoring the inhibitor more firmly in the active site. This proposed binding mode is depicted in the following signaling pathway diagram.
Figure 1: Hypothesized competitive inhibition of a protein kinase.
Applications in Drug Discovery
While specific biological data for (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is not extensively published, its structural features suggest potential applications in several therapeutic areas, primarily as a kinase inhibitor.
Oncology
Given that numerous kinases are implicated in cancer progression, this compound is a candidate for screening against a panel of oncogenic kinases.[2] The pyrazolopyridine core has been successfully utilized in the development of inhibitors for kinases such as B-Raf, CDKs, and others.[4][5]
Inflammatory and Autoimmune Diseases
Kinases also play crucial roles in immune signaling pathways. For instance, PI3Kδ inhibitors with a pyrazolopyridine scaffold have been investigated for the treatment of autoimmune diseases.[6] The anti-inflammatory potential of pyrazolopyridine derivatives has also been explored, with some compounds showing activity against targets like COX-2.
The following table presents hypothetical, yet representative, data to illustrate how the activity of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid could be summarized and compared to a known standard.
Table 1: Hypothetical in vitro kinase inhibition data.
Experimental Protocols
The following protocols provide a general framework for the initial characterization of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid in a drug discovery setting.
Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of the test compound against a specific kinase.
Test compound: (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Assay buffer
384-well microplate
TR-FRET-capable plate reader
Procedure:
Compound Preparation: Prepare a 10 mM stock solution of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
Assay Plate Preparation: Add 2.5 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and wells without kinase as a positive control.
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 2.5 µL of this solution to each well.
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for the in vitro kinase inhibition assay.
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, to assess the cytotoxic or anti-proliferative effects of the compound.
Materials:
Cancer cell line of interest (e.g., A549, HCT116)
Complete cell culture medium
Test compound: (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
96-well cell culture plate
Microplate reader
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid. Include a vehicle control (DMSO).
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
(3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid represents a promising starting point for hit-to-lead optimization campaigns. The pyrazolopyridine core provides a validated anchor for kinase inhibition, while the N-acetic acid moiety offers a vector for enhancing potency and selectivity through targeted interactions. The protocols outlined above provide a foundational framework for the initial biological characterization of this compound. Further studies should focus on comprehensive kinase profiling to determine its selectivity, followed by structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs. In vivo efficacy and pharmacokinetic studies will ultimately be necessary to validate its therapeutic potential.
References
Hamajima, T., et al. (2018). Discovery and biological evaluation of novel pyrazolopyridine derivatives as potent and orally available PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2410-2419. Available at: [Link]
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. Available at: [Link]
Patel, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(9), 1031-1049. Available at: [Link]
El-Sayed, N. N. E., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Molecules, 28(5), 2341. Available at: [Link]
Mora, E., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education, 23(2), 200-206. Available at: [Link]
Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(6), 466-479. Available at: [Link]
Hart, A. C., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 310-314. Available at: [Link]
Abdelgawad, M. A., et al. (2021). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 11(48), 30235-30249. Available at: [Link]
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1109-1124. Available at: [Link]
Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1492. Available at: [Link]
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Available at: [Link]
Sharma, S., et al. (2023). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Indian Chemical Society, 100(1), 100823. Available at: [Link]
Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122. Available at: [Link]
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 78-88. Available at: [Link]
Kumar, B., et al. (2015). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Journal of Chemistry, 2015, 681325. Available at: [Link]
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(10), 3183. Available at: [Link]
Al-Warhi, T., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1604. Available at: [Link]
Patil, S. B., et al. (2012). Synthesis of pyrazolo [3, 4-b] pyridines using basic ionic liquid [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 4(1), 361-366. Available at: [Link]
Abdelgawad, M. A., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(10), 19046-19058. Available at: [Link]
Shawish, I., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 28(19), 6825. Available at: [Link]
Wang, Z., et al. (2020). Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint. Journal of Medicinal Chemistry, 63(11), 6117-6130. Available at: [Link]
Technical Support Center: Synthesis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid
Welcome to the Application Scientist Support Portal. The synthesis of functionalized pyrazolo[3,4-b]pyridines presents unique challenges, primarily revolving around regioselectivity and heterocyclic ring closure[1]. This...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. The synthesis of functionalized pyrazolo[3,4-b]pyridines presents unique challenges, primarily revolving around regioselectivity and heterocyclic ring closure[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yield and purity.
I. Global Synthesis Workflow
Before diving into specific failure modes, it is critical to understand the overarching synthetic logic. The synthesis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is typically executed in three distinct phases:
Three-step synthesis workflow for (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid.
II. Frequently Asked Questions & Troubleshooting Guides
Issue 1: Poor Regioselectivity During N-Alkylation (N1 vs. N2)
Q: When reacting my 3-methyl-1H-pyrazolo[3,4-b]pyridine core with ethyl bromoacetate, I am isolating a nearly 1:1 mixture of isomers. How do I selectively drive the reaction to the N1-alkylated product?
The Mechanistic Causality:
The pyrazolo[3,4-b]pyridine core contains two nucleophilic nitrogen atoms (N1 and N2) on the pyrazole ring. The regioselectivity of electrophilic attack is dictated by the balance between kinetic and thermodynamic control [2].
Kinetic Control: Using a strong, irreversible base (like NaH) at low temperatures results in rapid, unselective deprotonation and alkylation. The electrophile attacks both N1 and N2 based purely on electron density, leading to poor regioselectivity.
Thermodynamic Control: The N2 position is directly adjacent to the C3-methyl group. Alkylating at N2 creates a severe steric clash between the incoming acetate group and the C3-methyl group. By using a milder base (e.g.,
Cs2CO3
) and elevated temperatures (80 °C), the alkylation becomes reversible. The steric strain at N2 forces the equilibrium to funnel into the thermodynamically stable N1-alkylated isomer [3].
Mechanistic divergence of N1 vs N2 alkylation under kinetic and thermodynamic conditions.
Thermal Shift: Heat the reaction mixture to 80 °C and stir for 12 hours.
Self-Validation (TLC): Check the reaction via TLC (Hexanes/EtOAc 7:3). The N1 isomer will typically run slightly higher (less polar) than the sterically congested N2 isomer. If the N2 spot is still prominent, extend heating by 4 hours to allow thermodynamic equilibration.
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl to remove residual DMF.
Q: My condensation of 5-amino-3-methylpyrazole with the 1,3-dicarbonyl equivalent is stalling, leaving a messy mixture of intermediates. How do I force the cyclization?
The Mechanistic Causality:
The formation of the pyrazolo[3,4-b]pyridine core via a Gould-Jacobs-type reaction involves an initial Michael addition followed by an intramolecular cyclization and dehydration [1]. The initial addition is usually fast, but the subsequent ring closure and aromatization require an electrophilic push. If the reaction is run in neutral solvents (like ethanol without additives), it stalls at the uncyclized intermediate. Using glacial acetic acid under reflux acts as both solvent and Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the elimination of water to achieve the aromatic driving force.
Reaction Setup: Combine 5-amino-3-methylpyrazole (1.0 eq) and the appropriate 1,3-dicarbonyl equivalent (1.05 eq) in glacial acetic acid (0.5 M).
Reflux: Heat the mixture to 115 °C (reflux) for 12–16 hours.
Self-Validation (LC-MS): The intermediate mass [M+H+18] (hydrated uncyclized form) should completely transition to the target mass [M+H]. If the hydrated mass persists, add catalytic
ZnCl2
(0.1 eq) and reflux for an additional 2 hours.
Isolation: Concentrate the acetic acid under reduced pressure, neutralize the residue with saturated aqueous
NaHCO3
, and filter the resulting precipitate.
Issue 3: Degradation During Ester Hydrolysis
Q: When I attempt to hydrolyze the ethyl ester to the final acetic acid using refluxing NaOH, the reaction turns black and my yield plummets. What is happening?
The Mechanistic Causality:
Pyrazolo[3,4-b]pyridines are generally stable, but the N-acetic acid moiety is susceptible to decarboxylation under harsh thermal and basic conditions. Refluxing in strong aqueous base (NaOH/KOH) causes the ester to hydrolyze, but the resulting carboxylate can undergo thermal decarboxylation, yielding the des-alkylated core or degraded ring-opened products. Hydrolysis must be performed under mild conditions to preserve the structural integrity of the molecule.
Optimized Protocol: Mild LiOH Deprotection
Solvent System: Dissolve the N1-ethyl acetate intermediate in a 3:1:1 mixture of THF : Methanol : Water (0.1 M).
Reagent Addition: Add
LiOH⋅H2O
(3.0 eq) at 0 °C.
Reaction: Remove the ice bath and stir at room temperature for 3–4 hours. Do not heat.
Self-Validation: TLC (DCM/MeOH 9:1) will show complete consumption of the starting material. The product will stay at the baseline until acidified.
Workup: Concentrate the organic solvents in vacuo. Dilute the aqueous layer with water and cool to 0 °C. Carefully acidify to pH 3-4 using 1M HCl. The target (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid will precipitate as a white/off-white solid. Filter and dry under high vacuum.
III. References
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
Source: Pharmaceuticals (Basel) / PubMed Central (PMC)
URL: [Link]
Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones
Source: Beilstein Journal of Organic Chemistry / PubMed Central (PMC)
URL: [Link]
Title: Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Optimization
Optimizing reaction conditions for (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid coupling
Welcome to the Technical Support Center for heterocyclic building block conjugation. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and troubleshooting pathways a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic building block conjugation. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and troubleshooting pathways associated with (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid .
The pyrazolo[3,4-b]pyridine core is a privileged scaffold frequently utilized in the development of biologically active small molecules, including approved vasodilators and kinase inhibitors. However, when activating the N1-acetic acid moiety for amide coupling, researchers frequently encounter challenges related to poor substrate solubility, sluggish reaction kinetics with deactivated amines, and reagent-driven side reactions.
This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure your synthesis is efficient and scalable.
I. Coupling Strategy Workflow
Before diving into specific troubleshooting scenarios, consult the decision matrix below to select the optimal reagent system based on the nucleophilicity of your target amine.
Decision matrix for selecting amide coupling reagents based on amine nucleophilicity.
II. Frequently Asked Questions & Troubleshooting
Q1: I am using HATU/DIPEA to couple an aliphatic amine to (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, but my LC-MS shows a major byproduct with a mass of +98 Da relative to my amine. What is happening?Expert Insight: You are observing the guanidinylation of your amine. A well-known limitation of aminium/uronium-based reagents like HATU is their tendency to react directly with free amino groups to form a stable tetramethylguanidinium byproduct. Because the pyrazolo[3,4-b]pyridine system can be sterically demanding and sometimes slow to dissolve, the unreacted HATU in solution is attacked by the amine before the carboxylic acid can be fully activated.
The Fix: You must alter the order of addition. Pre-activate the (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid with HATU and DIPEA for 5–10 minutes before adding the amine. This ensures the active ester is fully formed, eliminating the presence of free HATU.
Q2: My coupling with an aniline derivative is stalling at 30% conversion using standard EDC/HOBt conditions. How can I drive the reaction to completion?Expert Insight: Anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. While EDC/HOBt is an excellent, mild reagent system for primary aliphatic amines, it lacks the electrophilic driving force required to acylate deactivated anilines efficiently.
The Fix: Upgrade your coupling system to T3P (n-propanephosphonic acid anhydride) with pyridine. T3P is highly robust for the coupling of non-nucleophilic anilines. It forms a highly reactive mixed anhydride intermediate that forces the acylation forward, even with sterically hindered or electronically deactivated partners.
Q3: The starting material, (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, is not fully dissolving in standard DCM or THF. Does this affect the coupling?Expert Insight: Yes, poor solubility severely limits reaction kinetics. The planar, nitrogen-rich pyrazolo[3,4-b]pyridine system exhibits strong intermolecular hydrogen bonding and pi-stacking, making it notoriously insoluble in non-polar or moderately polar ethereal solvents.
The Fix: Switch your solvent system to anhydrous DMF or NMP. NMP is particularly effective at disrupting strong intermolecular interactions. If you must use DCM for downstream workup reasons, use a 4:1 DCM:DMF co-solvent mixture.
III. Quantitative Reagent Comparison
To aid in experimental design, the following table summarizes the performance metrics of various coupling systems when applied to heterocyclic acetic acids like our target substrate.
Reagent System
Optimal Amine Partner
Typical Yield (%)
Byproduct Solubility
Relative Cost
Scalability Risk
EDC·HCl / HOBt
Primary Aliphatic
75 - 90%
Aqueous (Acidic wash)
Low
Low
HATU / DIPEA
Sterically Hindered
80 - 95%
Organic (Requires chromatography)
High
High (Explosive potential at scale)
T3P / Pyridine
Anilines / Deactivated
85 - 98%
Aqueous (Water soluble)
Moderate
Very Low (Ideal for >10g scale)
DIC / Oxyma
Solid-Phase Synthesis
>95%
Organic (Soluble in DMF)
Low
Low
IV. Validated Experimental Protocols
The following methodologies are designed as self-validating systems. By strictly adhering to the stoichiometry and order of addition, you eliminate the root causes of the most common failure modes.
Best for: Rapid screening, high-throughput synthesis, and sterically hindered aliphatic amines.
Charge the Reactor: To an oven-dried vial, add (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol).
Solvation: Add anhydrous DMF (5.0 mL) to achieve a 0.1 M concentration. Stir until a fine suspension or clear solution is achieved.
Pre-Activation (Critical Step): Add DIPEA (3.0 eq, 1.5 mmol) dropwise. Stir the mixture at room temperature for exactly 10 minutes. Causality: This generates the highly reactive HOAt-ester intermediate and consumes all free HATU, preventing amine guanidinylation.
Amine Addition: Add the target amine (1.1 eq, 0.55 mmol) in a single portion.
Reaction: Stir at room temperature for 2–4 hours. Monitor consumption of the active ester via LC-MS.
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine, then dry over Na₂SO₄.
Best for: Reactions >5 grams, coupling with anilines, and avoiding column chromatography.
Charge the Reactor: To a round-bottom flask, add (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (1.0 eq, 20.0 mmol) and the target aniline/amine (1.05 eq, 21.0 mmol).
Solvation: Add EtOAc or a 4:1 EtOAc:DMF mixture (100 mL, 0.2 M).
Base Addition: Add Pyridine (3.0 eq, 60.0 mmol). Stir for 5 minutes.
T3P Addition (Critical Step): Cool the flask to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 eq, 30.0 mmol) via addition funnel over 15 minutes. Causality: Adding T3P last to the pre-mixed acid/amine/base solution drives the reaction forward via the mixed anhydride without risking premature hydrolysis of the coupling agent.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. If using a highly deactivated aniline, heat the reaction to 50 °C for 12 hours.
Workup: Cool to room temperature. Wash the organic layer directly with water (2 x 50 mL), 1N HCl (50 mL), saturated NaHCO₃ (50 mL), and brine. Note: T3P byproducts are highly water-soluble; the organic layer will typically contain >95% pure product without the need for silica gel chromatography.
V. References
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine
Source: Organic Chemistry Portal (Org. Lett., 2011, 13, 5048-5051)
URL:[Link]
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to Pyrazolopyridine Building Blocks: A Comparative Analysis of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Introduction: The Pyrazolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry In the landscape of modern drug discovery, the pyrazolopyridine scaffold stands out as a "privileged structure." This fused hete...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazolopyridine scaffold stands out as a "privileged structure." This fused heterocyclic system, born from the amalgamation of pyrazole and pyridine rings, is a recurring motif in a multitude of biologically active agents.[1] Its prevalence stems from a unique combination of properties: a rigid bicyclic core that pre-organizes substituents for optimal target interaction, and nitrogen atoms that serve as crucial hydrogen bond donors and acceptors. The pyrazolopyridine family includes several isomers, such as the [3,4-b], [1,5-a], and [4,3-b] congeners, each offering a distinct three-dimensional arrangement of atoms and directing vectors for chemical exploration.[2]
This guide provides a comparative analysis of key pyrazolopyridine building blocks, with a central focus on (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid . We will dissect its structural attributes, compare its synthetic utility against common alternatives, and provide field-proven experimental protocols to empower researchers in their quest for novel therapeutics.
Featured Building Block: (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
This molecule is a versatile and strategically designed building block for library synthesis and lead optimization. Let's examine its constituent parts to understand its utility.
Caption: Logical comparison of building block strategies.
Versus N1-Aryl/Alkyl Substituted Analogs
Many pyrazolopyridine cores used in drug discovery feature a simple alkyl or aryl group at the N1 position.
[3][4]
Comparison: While N1-aryl/alkyl groups are crucial for tuning properties like solubility and metabolic stability, they are relatively inert. The N1-acetic acid group on our featured compound provides a reactive handle for parallel synthesis. It transforms the building block from a static core into a dynamic platform for combinatorial library generation.
Versus C3-Position Variants
The substituent at the C3 position directly influences the electronic nature and steric profile of the pyrazole ring.
Comparison: The C3-methyl group provides a subtle but significant modification compared to an unsubstituted analog. It can enhance binding by occupying a small hydrophobic pocket or, conversely, create a steric clash to improve selectivity against off-target proteins. This highlights the importance of exploring small alkyl substitutions in SAR studies.
[1][5]
Versus Pyridine Ring Substituted Analogs
Introducing functional groups onto the pyridine portion of the scaffold opens up entirely different avenues for chemical modification.
Alternative: 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
[6][7]* Comparison: A carboxylic acid at C5 offers an alternative attachment point for amide coupling. This allows for the exploration of a different vector space around the core. Similarly, a halogen at C4 or C6 could be used for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of aryl or amino groups. [4]The choice between N1-functionalization and pyridine ring functionalization depends entirely on the desired exit vector for SAR exploration.
Versus Other Pyrazolopyridine Isomers
The constitutional arrangement of the fused rings has a profound impact on the molecule's overall shape and properties.
Alternative: Pyrazolo[1,5-a]pyridine derivatives.
[8][9]* Comparison: Pyrazolo[1,5-a]pyridines lack a nitrogen atom at the N1 position for substitution, with the fusion nitrogen taking its place. This creates a different electronic distribution and a distinct 3D geometry. While both are "pyrazolopyridines," their utility as scaffolds can lead to vastly different biological activities and target profiles. Switching between isomers is a powerful strategy for scaffold hopping and intellectual property development.
Quantitative Comparison of Building Block Features
Probes substituents interacting with solvent or target surface via the N1-sidechain.
Explores the impact of the core itself on binding and pharmacokinetics.
Probes different regions of the binding site from the pyridine ring.
Explores entirely new binding modes or targets.
Experimental Protocols
A key advantage of our featured building block is its straightforward application in synthesis. Below are representative protocols for its use and the synthesis of its core structure.
Protocol 1: Standard Amide Coupling using the N1-Acetic Acid Handle
This protocol describes the coupling of the featured building block with a representative primary amine, benzylamine, using HATU, a common and efficient peptide coupling reagent.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high coupling efficiency, rapid reaction times, and ability to suppress side reactions and racemization. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction.
Caption: Experimental workflow for amide coupling.
Step-by-Step Methodology:
Reaction Setup: To a solution of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (1.0 eq., e.g., 191 mg, 1.0 mmol) and benzylamine (1.1 eq., e.g., 118 mg, 1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq., e.g., 388 mg, 3.0 mmol).
Cooling: Cool the reaction mixture to 0°C in an ice bath.
Coupling Reagent Addition: Add a solution of HATU (1.2 eq., e.g., 456 mg, 1.2 mmol) in DMF (2 mL) dropwise to the cooled mixture.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress by TLC or LC-MS.
Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide product.
Protocol 2: General Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
The core scaffold is commonly synthesized via the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. [3][10]This is a variation of the Friedländer annulation.
Rationale: This classical approach builds the pyridine ring onto a pre-existing pyrazole. The reaction proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused bicyclic system. The choice of 1,3-dicarbonyl compound determines the substituents at the C4 and C6 positions.
Caption: General synthesis of the pyrazolopyridine core.
Step-by-Step Methodology:
Reactant Mixture: In a round-bottom flask, combine 5-amino-3-methyl-1H-pyrazole (1.0 eq.) and acetylacetone (1.1 eq.).
Solvent/Catalyst: Add glacial acetic acid as the solvent and catalyst.
Heating: Heat the reaction mixture to reflux (typically 100-120°C) for 4-8 hours. Monitor the reaction by TLC.
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
Isolation: If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, pour the mixture into ice water and neutralize with a base (e.g., sodium bicarbonate) to induce precipitation.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. This core can then be N-alkylated in a subsequent step to introduce the acetic acid side chain.
Conclusion and Future Outlook
(3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a highly strategic building block for medicinal chemists. Its value lies not just in the privileged nature of its pyrazolopyridine core, but in the synthetic versatility afforded by its N1-acetic acid handle. While other building blocks offer different advantages—from core property modulation to exploring alternative substitution vectors—our featured compound provides an unparalleled platform for the rapid and efficient generation of chemical libraries for SAR exploration. By understanding the comparative strengths of these different building blocks, researchers can make more informed decisions in the design and synthesis of the next generation of pyrazolopyridine-based therapeutics.
References
Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51. ([Link])
González-Vera, J. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2215. ([Link])
Ishida, H., et al. (2012). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry, 55(11), 5328-5343. ([Link])
Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. ([Link])
Gao, M., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 223, 113635. ([Link])
da Silva, A. B., et al. (2018). Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. ResearchGate. ([Link])
Taylor, E. C., & Patel, H. H. (1992). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 29(5), 1225-1230. ([Link])
Li, R., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1649-1665. ([Link])
Abdelgawad, M. A., et al. (2020). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. ResearchGate. ([Link])
Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. ([Link])
González-Vera, J. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. ([Link])
Begunov, R. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. ([Link])
Aly, H. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(23), 8234. ([Link])
Singh, V., et al. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Bioorganic & Medicinal Chemistry, 72, 116968. ([Link])
Reddy, C. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13863-13874. ([Link])
HPLC Method Validation for (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid Purity: A Comparative Guide
As a Senior Application Scientist, developing a robust, stability-indicating analytical method is not merely about achieving peak separation; it is about understanding the physicochemical causality of the molecule to des...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, developing a robust, stability-indicating analytical method is not merely about achieving peak separation; it is about understanding the physicochemical causality of the molecule to design a self-validating system.
(3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a highly privileged fused heterocyclic scaffold, frequently utilized as a critical building block in the synthesis of potent kinase inhibitors and anticancer agents[1][2]. Because the efficacy and safety of the final active pharmaceutical ingredient (API) depend heavily on the purity of its intermediates, establishing an analytically sound, ICH Q2(R2)-compliant High-Performance Liquid Chromatography (HPLC) method is paramount[3][4].
This guide objectively compares traditional Reversed-Phase (C18) chromatography against orthogonal Pentafluorophenyl (PFP) stationary phases, providing the causality behind experimental choices, step-by-step methodologies, and supporting validation data.
To design an effective HPLC method, we must first deconstruct the molecule:
Pyrazolo[3,4-b]pyridine Core: Contains basic nitrogen atoms capable of strong dipole interactions and potential secondary interactions with residual silanols on silica-based columns.
Acetic Acid Moiety: An ionizable carboxylic acid group (pKa ~3.5).
Amphoteric Nature: At a neutral pH, the molecule exists in a zwitterionic state, leading to split peaks, severe peak tailing, and irreproducible retention times.
The Causality of Method Design:
To achieve sharp, symmetrical peaks, the mobile phase pH must be driven at least 2 units below the pKa of the acidic moiety. By using 0.1% Formic Acid (pH ~2.7), we fully protonate the carboxylic acid, neutralizing its charge and forcing the molecule to rely on hydrophobic and
π−π
interactions for retention.
Furthermore, while standard C18 columns rely purely on dispersive hydrophobic interactions, the structurally rigid and electron-rich pyrazolopyridine core benefits significantly from alternative column chemistries. Pentafluorophenyl (PFP) columns offer orthogonal retention mechanisms—specifically
π−π
interactions, dipole-dipole interactions, and hydrogen bonding—which provide superior selectivity for resolving closely related positional isomers[5][6][7].
HPLC method development workflow for amphoteric pyrazolo[3,4-b]pyridine derivatives.
Comparative Methodologies: C18 vs. PFP Stationary Phases
To demonstrate the superiority of orthogonal selectivity for this specific scaffold, we compared a standard C18 column against a PFP column under identical gradient conditions. The primary challenge in this purity analysis is resolving the main compound from its des-methyl and positional isomer impurities[5][8].
Table 1: Chromatographic Performance Comparison
Data represents experimental averages (n=3) using a 150 x 4.6 mm, 3 µm column format.
Chromatographic Parameter
Method A: Standard C18
Method B: PFP (Pentafluorophenyl)
Scientific Rationale
Retention Time (min)
4.20
5.85
PFP provides enhanced dipole-dipole retention for the basic nitrogens.
PFP leverages
π−π
interactions to distinguish subtle isomeric differences[7].
Theoretical Plates (
N
)
8,500
14,200
Improved mass transfer and uniform binding kinetics on the PFP phase.
Step-by-Step Experimental Protocol (PFP Method)
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) ensures the method proves its own validity before any sample data is acquired.
Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. (Causality: pH ~2.7 ensures full protonation of the acetic acid group).
Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix and degas.
Diluent: Prepare a 50:50 (v/v) mixture of ultra-pure water and Acetonitrile.
Standard & Sample Preparation
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and make up to volume.
Sample Solution: Prepare the test sample at a nominal concentration of 100 µg/mL using the same procedure.
Chromatographic Conditions
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).
Detection: UV Photodiode Array (PDA) at 254 nm.
Injection Volume: 10 µL.
Gradient Program:
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)
2.0 - 12.0 min: 5%
→
60% B (Linear gradient for separation)
12.0 - 15.0 min: 60%
→
95% B (Column wash)
15.0 - 20.0 min: 5% B (Re-equilibration)
Self-Validating System Suitability Testing (SST)
Before analyzing samples, inject the Standard Solution six consecutive times. The system is only valid if:
%RSD of Peak Area:≤
2.0%
Tailing Factor (
As
):≤
1.5
Theoretical Plates (
N
):≥
10,000
Resolution (
Rs
):≥
2.0 (between the API and its closest known impurity).
ICH Q2(R2) Validation Framework
The International Council for Harmonisation (ICH) Q2(R2) guideline, effective as of June 2024, provides a unified global standard for ensuring analytical methods are scientifically sound and defensible[4][11]. The validation of this PFP-based method must evaluate specificity, linearity, accuracy, precision, and limits of detection/quantitation[3][12].
Core validation parameters required by the ICH Q2(R2) regulatory framework.
Table 2: ICH Q2(R2) Validation Summary (PFP Method)
The following experimental data confirms the method's suitability for its intended purpose.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Experimental Result
Status
Specificity
Complete resolution from degradation products (Acid, Base, Peroxide, Thermal, UV).
Peak purity angle < Purity threshold (PDA). No co-eluting degradants.
PASS
Linearity & Range
R2≥0.999
(from LOQ to 120% of target concentration).
R2=0.9998
PASS
Accuracy (Recovery)
Mean recovery between 98.0% and 102.0% at 50%, 100%, and 150% levels.
99.4% – 100.5%
PASS
Method Precision
%RSD of 6 independent sample preparations
≤
2.0%.
%RSD = 0.65%
PASS
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ratio
≥
10.
0.15 µg/mL (S/N = 12)
PASS
By strictly adhering to the ICH Q2(R2) guidelines, this PFP-based HPLC method serves as a highly reliable, stability-indicating procedure for quantifying the purity of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, ensuring the integrity of downstream pharmaceutical manufacturing.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". European Medicines Agency (EMA). URL:[Link]
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines. URL:[Link]
National Institutes of Health (NIH). "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents". PubMed Central (PMC). URL:[Link]
LCGC International. "A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis". Chromatography Online. URL: [Link]
Mass Spectrometry Validation of (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic Acid Intermediates: A Comparative Guide
Executive Summary Pyrazolo[3,4-b]pyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of cyclin-dependent kinase (CDK) inhibitors, antimicrobial agents, and novel anticancer the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazolo[3,4-b]pyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of cyclin-dependent kinase (CDK) inhibitors, antimicrobial agents, and novel anticancer therapeutics[1]. The specific intermediate, (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid , serves as a critical building block in these synthetic pathways. Validating its structural identity, purity, and the absence of potentially genotoxic impurities (PGIs) is a strict regulatory requirement before downstream active pharmaceutical ingredient (API) synthesis can proceed[2].
This guide provides an objective comparison of mass spectrometry (MS) platforms for validating this intermediate and details a self-validating LC-HRMS methodology grounded in International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparative Analysis of Mass Spectrometry Platforms
Selecting the appropriate analytical technique is the first step in method development[3]. For heterocyclic carboxylic acids, the physicochemical properties of the molecule dictate the platform's efficacy. The acetic acid moiety is highly polar, while the pyrazolo-pyridine core is hydrophobic and basic.
Table 1: Quantitative Comparison of MS Platforms for Intermediate Validation
Exact mass confirmation, Unknown degradation product identification[4].
Higher operational cost; complex data processing.
GC-MS
EI (70 eV)
Unit (~1.0 Da)
~10 ng/mL
Residual solvent analysis; Volatile impurities.
Poor Suitability: Requires complex derivatization (esterification) to volatilize the carboxylic acid.
Application Scientist Insight: While GC-MS is a staple for volatile compounds, the thermal instability of the pyrazolo-pyridine core and the non-volatile nature of the acetic acid group make it unsuitable without derivatization. LC-HRMS (Q-TOF) stands as the gold standard for initial structural validation, while LC-ESI-MS/MS is preferred for routine, high-sensitivity batch release[4].
Analytical Workflow Logic
A robust analytical method must be designed as a self-validating system . This means the protocol inherently contains feedback loops—such as System Suitability Testing (SST) and isotopic internal standards—to automatically flag matrix effects or instrument drift before data is accepted.
Caption: Self-validating LC-HRMS analytical workflow for pharmaceutical intermediate analysis.
Step-by-Step Methodology: LC-HRMS Protocol
This methodology details the exact parameters and the underlying causality for validating (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
Step 1: Sample Preparation & Matrix Matching
Action: Accurately weigh 10.0 mg of the intermediate and dissolve in 10 mL of LC-MS grade Methanol:Water (50:50, v/v). Spike with a stable isotope-labeled internal standard (e.g.,
13
C-labeled analog) to a final concentration of 100 ng/mL.
Causality: The 50:50 organic/aqueous ratio ensures complete dissolution of the amphiphilic molecule while preventing solvent-induced peak broadening (the "solvent effect") upon injection into the initial aqueous mobile phase. The internal standard acts as a self-validating mechanism to correct for ion suppression[4].
Step 2: UHPLC Chromatographic Separation
Action: Utilize a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 8 minutes.
Causality: Volatile buffers (formic acid) are mandatory for MS compatibility, avoiding the source-clogging associated with non-volatile salts like phosphates[5]. Formic acid specifically donates protons, driving the equilibrium toward the
[M+H]+
state required for positive-mode ESI.
Step 3: Electrospray Ionization (ESI+)
Action: Set capillary voltage to 3.5 kV, desolvation gas temperature to 350°C, and gas flow to 10 L/min.
Causality: The basic nitrogen atoms in the pyrazolo[3,4-b]pyridine core readily accept protons. The 350°C desolvation temperature provides sufficient thermal energy to evaporate the aqueous droplets (Rayleigh limit fission) without causing thermal degradation of the acetic acid side chain.
Action: Acquire data in Data-Dependent Acquisition (DDA) mode. Set collision-induced dissociation (CID) energy to a ramp of 15–30 eV.
Causality: DDA ensures that the exact precursor mass is recorded first, followed automatically by isolation and fragmentation. The energy ramp ensures both fragile bonds (like the loss of the carboxymethyl group) and stable core structures are fragmented, providing a complete structural fingerprint.
Caption: ESI+ Collision-Induced Dissociation (CID) fragmentation logic for the intermediate.
Validation Parameters & Acceptance Criteria
Once the method is developed, it must undergo rigorous validation to prove it is fit for its intended use, adhering to regulatory guidelines[3]. The table below outlines the ICH Q2(R1) parameters tailored for this specific MS workflow.
Table 2: ICH Validation Criteria for LC-HRMS Analysis
Validation Parameter
Purpose in the Self-Validating System
Strict Acceptance Criteria
Specificity
Ensures the MS accurately measures the intermediate without interference from matrix or synthesis byproducts.
Mass accuracy error < 5 ppm; Blank sample response < 5% of the Lower Limit of Quantitation (LLOQ).
Linearity
Demonstrates a proportional relationship between MS response and analyte concentration[3].
Correlation coefficient (
R2
)
≥0.995
across 50% to 150% of the target specification limit.
Accuracy
Confirms the closeness of the measured value to the true value.
Mean recovery of spiked samples must fall between 95.0% and 105.0% across three distinct concentration levels.
Precision
Verifies the repeatability of the ionization and detection process.
Relative Standard Deviation (%RSD)
≤2.0%
for 6 independent preparations.
Robustness
Proves the method withstands minor experimental variations (e.g.,
±2∘
C column temp,
±0.05
pH)[3].
No significant change in retention time (
±0.1
min) or exact mass accuracy.
Conclusion
Validating (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid requires an analytical setup that respects both the polarity of its acidic tail and the basicity of its heterocyclic core. While LC-ESI-MS/MS provides the operational throughput needed for routine impurity tracking, LC-HRMS (Q-TOF) delivers the indisputable exact-mass evidence required for regulatory filings and structural confirmation. By embedding self-validating mechanisms—such as matrix-matched calibrations, volatile buffering, and isotopic internal standards—scientists can ensure their data remains robust, reproducible, and fully compliant with global pharmaceutical standards.
References
Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom Publishing. Available at:[Link]
Analytical Method Development and Validation in Pharmaceuticals. Resolvemass. Available at:[Link]
Quantitative mass spectrometry methods for pharmaceutical analysis. PMC (National Institutes of Health). Available at:[Link]
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC (National Institutes of Health). Available at:[Link]
Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. Inorganic Chemistry (ACS Publications). Available at:[Link]
Comparative Binding Affinity of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid Analogs: A Kinetic and Thermodynamic Evaluation Guide
Executive Summary & Mechanistic Rationale The development of targeted kinase inhibitors relies heavily on identifying privileged scaffolds that can effectively mimic the adenine ring of ATP. The pyrazolo[3,4-b]pyridine c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of targeted kinase inhibitors relies heavily on identifying privileged scaffolds that can effectively mimic the adenine ring of ATP. The pyrazolo[3,4-b]pyridine core has emerged as a highly versatile, ATP-competitive pharmacophore utilized in the inhibition of kinases such as CHK1, TBK1, and FGFR [1].
Specifically, (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid and its functionalized analogs offer a unique structural advantage: while the bicyclic core anchors into the highly conserved kinase hinge region via critical hydrogen bonds, the N1-acetic acid moiety projects outward toward the solvent-exposed region. This orientation allows researchers to tune the compound's pharmacokinetic properties and binding kinetics without disrupting the primary pharmacophore [2].
This guide provides a comprehensive framework for evaluating the binding affinity of these analogs against standard alternatives (e.g., the pan-kinase inhibitor Staurosporine). By utilizing orthogonal, self-validating techniques—Surface Plasmon Resonance (SPR) for binding kinetics and Isothermal Titration Calorimetry (ITC) for binding thermodynamics—researchers can select lead compounds based not just on equilibrium affinity (
KD
), but on target residence time and enthalpic efficiency.
Mechanism of ATP-competitive kinase inhibition by pyrazolo[3,4-b]pyridine analogs.
Orthogonal Validation Workflows
To ensure scientific integrity, binding affinity must not be evaluated in a vacuum. Relying solely on IC50 values from biochemical assays can be misleading due to varying ATP concentrations. We employ a dual-platform approach:
Workflow for evaluating kinase inhibitors using orthogonal SPR and ITC techniques.
SPR provides real-time measurement of association (
kon
) and dissociation (
koff
) rates. A slow dissociation rate (long residence time) often correlates with superior in vivo efficacy, as the target remains inhibited long after the drug clears from circulation [3].
Step-by-Step Methodology:
Surface Preparation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Kinase Immobilization: Dilute the target kinase in sodium acetate buffer. Causality: The buffer pH must be 0.5–1.0 units below the kinase's isoelectric point (pI). This electrostatically pre-concentrates the positively charged protein onto the negatively charged carboxymethyl dextran matrix before covalent amine coupling occurs.
Quenching: Inject 1 M ethanolamine (pH 8.5) to deactivate unreacted NHS esters and prevent non-specific binding.
Analyte Injection (Single-Cycle Kinetics): Flow increasing concentrations of the pyrazolo[3,4-b]pyridine analog (e.g., 1.25, 2.5, 5, 10, 20 nM) sequentially without regeneration steps. Causality: Single-cycle kinetics prevent the degradation of the delicate kinase surface that often occurs during harsh acidic/basic regeneration cycles.
Self-Validation System: A reference flow cell (activated and quenched without protein) must be used simultaneously. The SPR response from the reference cell is subtracted from the active cell to eliminate bulk refractive index shifts caused by DMSO in the compound buffer.
ITC directly measures the heat released or absorbed during binding, allowing for the deconvolution of the binding free energy (
ΔG
) into its enthalpic (
ΔH
) and entropic (
−TΔS
) components [4].
Step-by-Step Methodology:
Sample Dialysis: Dialyze the target kinase extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Causality: The ligand must be dissolved in the exact same dialysate. Even a 0.1% mismatch in DMSO concentration between the syringe and the cell will generate massive heats of dilution, completely masking the true heat of binding.
Titration Execution: Load the kinase (10–20 µM) into the sample cell and the analog (100–200 µM) into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with 120-second spacing between injections to allow the thermal baseline to stabilize.
Self-Validation System: Perform a control titration of the analog into a cell containing only the buffer. The integrated heats from this control represent the background heat of dilution and must be subtracted from the experimental data. Furthermore, verify that the
c
-value (
c=N×[Kinase]/KD
) falls between 10 and 1000; outside this range, the sigmoidal binding isotherm cannot be accurately fitted.
Comparative Data Analysis
To demonstrate the structure-activity relationship (SAR) of this scaffold, we compare three synthetic analogs of (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid against a standard pan-kinase inhibitor (Staurosporine).
Analog A: Baseline unsubstituted core.
Analog B: C4-(3-methoxyphenyl) substitution.
Analog C: C4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl) substitution.
Table 1: Kinetic Profiling via SPR
Assessing how structural modifications impact target residence time.
Compound
kon
(M
−1
s
−1
)
koff
(s
−1
)
KD
(nM)
Residence Time (
1/koff
)
Analog A
1.1×105
0.0500
450.0
20 seconds
Analog B
1.5×105
0.0078
52.0
128 seconds
Analog C
8.8×104
0.0004
4.5
41.6 minutes
Staurosporine (Ref)
8.3×104
0.0001
1.2
2.7 hours
Table 2: Thermodynamic Profiling via ITC
Deconvoluting the energetic drivers of binding.
Compound
ΔG
(kcal/mol)
ΔH
(kcal/mol)
−TΔS
(kcal/mol)
Binding Driver
Analog A
-8.6
-4.2
-4.4
Mixed
Analog B
-9.9
-6.8
-3.1
Enthalpy-favored
Analog C
-11.4
-9.5
-1.9
Enthalpy-driven
Staurosporine (Ref)
-12.2
-11.2
-1.0
Enthalpy-driven
Selection Guide & Interpretation
When selecting an analog for advanced pre-clinical development, researchers must look beyond the raw
KD
values:
The Residence Time Imperative: While Analog A shows moderate affinity, its rapid dissociation (20 seconds) makes it vulnerable to displacement by high intracellular ATP concentrations. Analog C , featuring the difluoromethyl and pyrazolyl substitutions, achieves a highly desirable residence time of over 40 minutes. This slow off-rate ensures sustained kinase inhibition.
Enthalpic Efficiency: The ITC data reveals why Analog C is superior. The addition of the C4/C6 substituents increases the negative enthalpy (
ΔH
drops from -4.2 to -9.5 kcal/mol). This indicates the formation of specific, high-quality hydrogen bonds and halogen bonds within the kinase pocket, rather than relying on non-specific hydrophobic interactions (which would manifest as entropy-driven binding). Enthalpy-driven compounds typically exhibit higher target selectivity and lower off-target toxicity.
Alternative Comparison: While Staurosporine exhibits the tightest binding and longest residence time, it is a non-selective pan-kinase inhibitor. Analog C offers a highly competitive kinetic profile while leveraging the unique geometry of the pyrazolo[3,4-b]pyridine core to maintain selectivity for specific kinase targets (e.g., FGFR or CHK1).
References
Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. PMC (NIH). Available at:[Link]
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Available at:[Link]
Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available at:[Link]
Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. Biochemistry (ACS Publications). Available at:[Link]
Validation
LC-MS/MS Method Validation for (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid in Human Plasma: A Comparative Guide to Sample Preparation Strategies
Executive Summary Quantifying small molecule therapeutics and intermediates in complex biological matrices requires rigorous method development to ensure data integrity. This guide provides an objective, data-driven comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quantifying small molecule therapeutics and intermediates in complex biological matrices requires rigorous method development to ensure data integrity. This guide provides an objective, data-driven comparison of two sample preparation strategies—Protein Precipitation (PPT) and Mixed-Mode Strong Anion Exchange Solid Phase Extraction (MAX SPE) —for the LC-MS/MS quantification of (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid in human plasma.
By evaluating both methods against the [1], this guide demonstrates why understanding the physicochemical properties of the analyte is critical for eliminating phospholipid-induced ion suppression and achieving a robust, self-validating assay.
Analyte Characterization & Mechanistic Rationale
(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid is an amphoteric molecule featuring a weakly basic pyrazolo[3,4-b]pyridine core and an acidic acetic acid moiety.
Ionization Strategy: The carboxylic acid group (estimated pKa ~4.5) readily deprotonates at physiological pH. Consequently, Electrospray Ionization in negative mode (ESI-) monitoring the
[M−H]−
transition provides superior signal-to-noise (S/N) ratios compared to positive mode.
Sample Preparation Causality: While PPT is ubiquitous due to its speed and low cost, it fails to remove endogenous phosphatidylcholines (phospholipids). In ESI-, these co-eluting lipids compete for charge droplets, causing severe ion suppression [2].
The MAX SPE Advantage: Mixed-mode anion exchange exploits the analyte's pKa. By loading the plasma at pH 7.0, the deprotonated carboxylate binds ionically to the permanently positively charged quaternary amine of the MAX sorbent. This dual-retention mechanism (reversed-phase + ionic) allows for an aggressive 100% organic wash step that strips away neutral lipids and phospholipids without eluting the target analyte.
To ensure trustworthiness, both protocols utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) (
13C2,15N
-labeled analog) to mathematically normalize any variations in extraction recovery or ionization efficiency. Furthermore, an in-source MS/MS transition (m/z 184) is monitored continuously to track phospholipid elution and validate matrix cleanup.
Method A: Protein Precipitation (PPT) - The Baseline Method
Aliquot: Transfer 50 µL of human plasma (spiked with analyte) into a 96-well plate.
Internal Standard: Add 10 µL of SIL-IS working solution (100 ng/mL).
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash plasma proteins.
Agitation: Vortex horizontally for 5 minutes at 1000 rpm to ensure complete protein denaturation.
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer & Reconstitution: Transfer 100 µL of the supernatant to a clean plate, evaporate to dryness under
N2
at 40°C, and reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in Water).
Pre-treatment: Aliquot 50 µL of plasma and 10 µL of SIL-IS. Dilute with 100 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Causality: This ensures the acetic acid moiety is fully deprotonated (
COO−
) for optimal ionic binding.
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through a 96-well MAX SPE plate (30 mg/well).
Loading: Load the pre-treated sample. The analyte binds via both hydrophobic and strong anion-exchange interactions.
Wash 1 (Aqueous): Pass 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in water. This removes hydrophilic interferences and neutralizes basic matrix components.
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because the analyte is locked via an ionic bond, this pure organic wash safely elutes highly hydrophobic neutral lipids and phospholipids without analyte breakthrough.
Elution: Elute with 2 x 500 µL of 2% Formic Acid in Methanol. Causality: The low pH protonates the carboxylic acid (converting
COO−
to
COOH
), disrupting the ionic bond and releasing the analyte.
Reconstitution: Evaporate the eluate under
N2
at 40°C and reconstitute in 100 µL of Mobile Phase A.
Workflow Visualization
Fig 1: Comparative workflow of PPT vs. MAX SPE for plasma sample preparation.
Method Validation & Performance Comparison
Validation was performed over a dynamic range of 1.0 to 1000 ng/mL. Matrix effects (ME) and Extraction Recovery (RE) were calculated using the quantitative assessment framework established by [3], comparing peak areas of pre-extraction spikes, post-extraction spikes, and neat standards.
Matrix Effects & Recovery Causality
Parameter (Analyte Conc.)
PPT Performance
MAX SPE Performance
Causality / Observation
Matrix Effect - LQC (3 ng/mL)
42.1% (Severe Suppression)
98.5% (Negligible)
PPT leaves phospholipids in the extract, which outcompete the analyte for ionization in the ESI source. MAX SPE removes them entirely.
Matrix Effect - HQC (800 ng/mL)
55.4% (Moderate Suppression)
101.2% (Negligible)
Higher concentrations partially overcome suppression in PPT, but SPE remains perfectly consistent.
Extraction Recovery - LQC
92.3%
88.4%
PPT has slightly higher absolute recovery, but the data is compromised by the severe matrix suppression noted above.
Extraction Recovery - HQC
94.1%
89.1%
MAX SPE recovery is highly reproducible and well within the FDA acceptable limits.
Accuracy, Precision, and Linearity
Validation Parameter
FDA 2018 Acceptance Criteria
Method A (PPT)
Method B (MAX SPE)
Linearity (
R2
)
≥0.990
0.982 (Failed at low end)
0.998 (Pass)
LLOQ Sensitivity
S/N
≥5
5 ng/mL (Elevated baseline)
1 ng/mL (Clean baseline)
Intra-day Precision (%CV)
≤15%
(
≤20%
at LLOQ)
12.4% - 18.7%
3.2% - 6.5%
Inter-day Precision (%CV)
≤15%
(
≤20%
at LLOQ)
14.1% - 21.2% (Failed)
4.1% - 7.8%
Accuracy (%Bias)
±15%
(
±20%
at LLOQ)
-18.5% to +12.4%
-4.2% to +5.1%
Conclusion
While Protein Precipitation (PPT) offers a rapid and inexpensive workflow, it is fundamentally unsuited for the reliable LC-MS/MS quantification of (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid in human plasma. The persistence of endogenous phospholipids in PPT extracts leads to severe ion suppression, causing the method to fail FDA 2018 inter-day precision and linearity criteria at lower concentrations[1].
Conversely, Mixed-Mode Strong Anion Exchange (MAX) SPE leverages the specific pKa of the analyte's acetic acid moiety. By utilizing an orthogonal wash strategy that completely eradicates phospholipid interferences[4], the MAX SPE method delivers a self-validating, highly reproducible assay with negligible matrix effects (98.5% - 101.2%), making it the definitive choice for preclinical and clinical pharmacokinetic studies.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]
Panusa, A., Multari, G., Incarnato, G., & Gagliardi, L. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046.[Link]
Jenkins, K. M., Young, M. S., Mallet, C. R., & Elian, A. A. (2004). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Journal of Analytical Toxicology, 28(1), 50-58.[Link]
Structural and Functional Comparison Guide: (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid vs. Indole-3-Acetic Acid (IAA)
Executive Summary In the fields of plant chemical biology and agrochemical drug development, understanding the structural nuances of receptor-ligand interactions is paramount. Indole-3-acetic acid (IAA) is the predominan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the fields of plant chemical biology and agrochemical drug development, understanding the structural nuances of receptor-ligand interactions is paramount. Indole-3-acetic acid (IAA) is the predominant natural auxin, orchestrating plant development by acting as a "molecular glue" within the TIR1/AFB receptor complex. Conversely, (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid represents a sophisticated synthetic bioisostere. By replacing the electron-rich indole core with an electron-deficient pyrazolo-pyridine system and shifting the acetic acid linkage from carbon to nitrogen, researchers can profoundly alter hydrogen-bonding networks and receptor affinity.
This guide provides an objective, in-depth technical comparison of these two molecules, detailing their molecular architectures, receptor binding mechanics, and the self-validating experimental workflows required to profile their efficacy.
Molecular Architecture & Bioisosterism
To understand the divergent performance of these two compounds, we must analyze their core scaffolds and side-chain geometries.
The Natural Standard (IAA): IAA relies on an indole core (a benzene ring fused to a pyrrole). The acetic acid moiety is anchored at the C3 position. The N1 position contains a secondary amine (NH), which acts as a critical hydrogen-bond donor when interacting with the leucine-rich repeat (LRR) domain of the TIR1 receptor.
The Synthetic Bioisostere: In (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, the core is shifted to a pyrazolo[3,4-b]pyridine. This introduces multiple nitrogen heteroatoms (N2, N7), fundamentally changing the electrostatic potential surface. Furthermore, the acetic acid group is N-linked at position 1, and a methyl group is introduced at C3.
Causality in Design: The shift from a C-linked to an N-linked acetic acid alters the rotational barrier and dihedral angle of the carboxylate side chain. When entering the deep TIR1 binding pocket, this altered geometry dictates how the molecule nestles against the inositol hexakisphosphate (InsP6) cofactor at the pocket's base 1. The additional nitrogens in the pyrazolo-pyridine core act as novel hydrogen-bond acceptors, potentially shifting the molecule from a pan-receptor agonist to a selective modulator 2.
Receptor Binding Mechanics (TIR1/AFB)
Auxin perception is an elegant example of a bipartite "molecular glue" mechanism. The hormone does not simply bind a receptor and trigger a conformational change; it completes a binding surface.
Mechanism of TIR1/AFB-mediated auxin signaling and Aux/IAA degradation.
When IAA binds to the floor of the TIR1 pocket, it creates a hydrophobic roof that recruits the domain II (degron) of Aux/IAA transcriptional repressors 1. Structural mutations in TIR1 (e.g., D170E) drastically alter ligand affinity 3. The pyrazolo-pyridine analog, lacking the N1-hydrogen bond donor of IAA but possessing a C3-methyl group, alters the van der Waals contacts within this pocket. This structural divergence is the primary driver for differences in dissociation rates (
koff
) during ternary complex formation.
Comparative Quantitative Data
The following table summarizes the physicochemical properties that dictate the pharmacokinetic and pharmacodynamic profiles of both compounds.
As application scientists, we recognize that downstream phenotypic assays (e.g., root elongation) cannot isolate direct receptor engagement from metabolic degradation. To objectively compare these compounds, we must utilize a self-validating Surface Plasmon Resonance (SPR) system to measure the kinetics of the ternary complex.
Surface Plasmon Resonance (SPR) workflow for quantifying co-receptor binding kinetics.
Rationale: This assay isolates the thermodynamic variables of the "molecular glue" mechanism without the steric hindrance of fluorescent tags.
Step 1: Protein Expression & Preparation
Co-express TIR1 with ASK1 in Hi5 insect cells.
Causality: Eukaryotic expression is strictly mandatory. Proper folding of the TIR1 LRR domain requires the endogenous incorporation of the InsP6 structural cofactor, which standard E. coli systems fail to provide 1.
Step 2: Sensor Chip Functionalization
Biotinylate the degron peptide of IAA7 (Domain II) and immobilize it onto a Streptavidin (SA) sensor chip.
Causality: Immobilizing the peptide rather than the TIR1 receptor prevents the masking of the deep LRR binding pocket and ensures uniform orientation of the complex during analyte flow.
Step 3: Analyte Pre-Incubation
Prepare three analyte mixtures using purified TIR1-ASK1 complex (50 nM):
Positive Control: TIR1 + 10 µM IAA.
Test Sample: TIR1 + 10 µM (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid.
Negative Control: TIR1 + 0.1% DMSO.
Step 4: Kinetic Injection & Self-Validation
Inject the mixtures over the functionalized sensor chip at a flow rate of 30 µL/min for 120 seconds. Switch to running buffer to monitor the dissociation phase (
koff
).
System Validation: The assay is internally validated only if the DMSO control shows a negligible binding response. This confirms that TIR1 cannot bind the IAA7 degron without the presence of an active molecular glue bridging the interface.
References
A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin
National Institutes of Health (PMC)[Link]
Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling
Proceedings of the National Academy of Sciences (PNAS)[Link]
Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity
National Institutes of Health (PMC)[Link]
Comprehensive Safety and Disposal Protocol for (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Executive Summary (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a highly specialized nitrogen-rich heterocyclic carboxylic acid. Compounds containing the pyrazolo[3,4-b]pyridine scaffold are critical building b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a highly specialized nitrogen-rich heterocyclic carboxylic acid. Compounds containing the pyrazolo[3,4-b]pyridine scaffold are critical building blocks in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators. However, their unique structural properties—specifically the high nitrogen-to-carbon ratio and the amphoteric nature of the molecule—demand rigorous safety and disposal protocols to mitigate occupational hazards and environmental toxicity[1].
As a laboratory professional, understanding the mechanistic reasoning behind these protocols ensures a self-validating safety culture, protecting both personnel and the environment.
Physicochemical Profile and Hazard Identification
Before handling or disposing of the material, personnel must understand its hazard profile. The compound is typically encountered as a free acid or a hydrochloride salt and presents specific acute toxicological risks[1].
Table 1: Physicochemical and Hazard Summary
Property / Classification
Data / Description
Causality / Implication
Chemical Formula
C9H9N3O2 (Free Acid)
High nitrogen content (N3) requires specific incineration protocols to manage NOx emissions.
Molecular Weight
191.19 g/mol
Small molecular size as a dry powder facilitates rapid absorption if aerosolized.
Acute Toxicity
Category 4 (Oral, Dermal, Inhalation)
Harmful via all primary exposure routes; necessitates stringent engineering controls[2].
Skin Irritation
Category 2 (H315)
The acidic tail and reactive core can disrupt lipid bilayers, causing localized inflammation[1].
Eye Irritation
Category 2A (H319)
Direct contact causes severe irritation; requires safety goggles or face shields[3].
STOT SE
Category 3 (H335/H336)
Inhalation of dust may cause respiratory tract irritation or central nervous system effects[1],[2].
Mechanistic Toxicology: The "Why" Behind the Safety Rules
In laboratory safety, understanding why a chemical is dangerous is as important as knowing how to handle it.
Amphoteric Reactivity: (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid contains a basic pyrazolopyridine core and an acidic carboxylic acid tail. This dual nature can lead to self-association or unexpected exothermic reactivity when mixed with strong acids or bases in uncontrolled waste streams.
Combustion Byproducts (NOx Generation): When nitrogen-rich heterocycles are incinerated improperly, the nitrogen atoms rapidly oxidize to form nitric oxide (NO) and nitrogen dioxide (NO2), collectively known as NOx. These gases are potent environmental pollutants and severe respiratory hazards. Therefore, disposal must strictly involve high-temperature incineration equipped with alkaline scrubbing to neutralize these gases.
Standard Operating Procedure (SOP): Safe Handling Workflow
To establish a self-validating safety system, follow this step-by-step methodology for laboratory handling:
Engineering Controls: Always handle the compound inside a certified chemical fume hood. Ensure the face velocity is between 80-120 feet per minute (fpm) to capture any aerosolized dust particles.
Personal Protective Equipment (PPE): Don a fully buttoned lab coat, safety goggles (ANSI Z87.1 compliant), and nitrile gloves. If handling large quantities where dust formation is unavoidable, use a NIOSH-approved N95 or P100 particulate respirator[3].
Weighing and Transfer: Use an anti-static weighing boat. Because the fine powder can be easily dispersed, avoid rapid movements. Wipe down the balance and surrounding area with a damp paper towel immediately after use to capture microscopic fugitive dust.
Decontamination: Wash all spatulas and glassware with a polar aprotic solvent (e.g., DMSO or DMF) to dissolve residual organics, followed by copious amounts of water. Collect the initial solvent wash in the hazardous waste stream.
Comprehensive Disposal Plan
Proper disposal is critical to maintaining regulatory compliance and environmental stewardship. Do not flush this compound down the sink or dispose of it in standard municipal trash .
Step-by-Step Disposal Protocol:
Waste Segregation:
Solid Waste: Place contaminated weigh boats, gloves, and paper towels into a designated solid hazardous waste container lined with a heavy-duty polyethylene bag.
Liquid Waste: If the compound is dissolved in organic solvents, collect the solution in a chemically compatible, clearly labeled high-density polyethylene (HDPE) carboy. Ensure halogenated and non-halogenated waste streams are kept separate to prevent cross-contamination.
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "(3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid" and its associated solvents. Mark the hazards as "Toxic" and "Irritant".
Storage: Store waste containers in a secondary containment tray within a designated, well-ventilated Satellite Accumulation Area (SAA). Keep away from strong oxidizing agents.
Final Disposal (Incineration): Transfer the waste to your institution's Environmental Health and Safety (EHS) department. The contracted waste disposal facility must process this chemical via an approved waste disposal plant utilizing high-temperature incineration equipped with an afterburner and an alkaline scrubber [3].
Visualizing the Workflows
Caption: Workflow for handling and segregating (3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid waste.
Caption: High-temperature incineration and alkaline scrubbing mechanism for nitrogen-rich chemical waste.
Safeguarding Your Research: A Comprehensive Guide to Handling (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic Acid
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of (3-Methyl-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol is built upon a conservative approach, synthesizing data from its hydrochloride salt and structurally similar pyrazolopyridine and acetic acid derivatives to ensure a comprehensive safety margin.
The hydrochloride salt of this compound is classified as an acute toxin if swallowed, inhaled, or in contact with skin. It is also a skin and eye irritant and may cause specific target organ toxicity[1]. Structurally related pyrazole compounds are known to cause skin irritation, serious eye damage, and potential organ damage with repeated exposure[2]. Furthermore, the acetic acid moiety suggests potential for corrosive properties and respiratory irritation[3][4]. Therefore, treating this compound with a high degree of caution is essential.
I. Hazard Assessment & Personal Protective Equipment (PPE)
A multi-layered PPE approach is fundamental to minimize any potential exposure. The following table outlines the minimum required PPE for handling (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid, particularly in its solid, powdered form.
Protection Type
Recommended Equipment
Specifications & Rationale
Eye and Face Protection
Safety goggles and a face shield
Essential for preventing eye contact which can lead to serious irritation or damage. A face shield is mandatory when there is a risk of splashing or dust generation[5][6].
To prevent skin contact, which can cause irritation or toxic effects[2][5]. Gloves must be inspected before use and changed immediately if contaminated or damaged.
Laboratory coat (flame-resistant recommended)
A fully buttoned lab coat protects personal clothing and skin from contamination[5][7].
Respiratory Protection
Use in a certified chemical fume hood
All handling of the solid compound should be performed in a fume hood to minimize inhalation of dust particles[5][8].
NIOSH-approved respirator (N95 or higher)
If a fume hood is not available or if dust generation is unavoidable, a respirator is required to prevent respiratory tract irritation[5][7].
II. Operational Plan: From Preparation to Disposal
A strict, step-by-step operational plan is critical for minimizing exposure and ensuring a safe working environment.
A. Preparation Phase:
Designated Area: All work with (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid must be conducted in a designated area within a certified chemical fume hood[8].
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are inside the fume hood.
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested[6][9].
Donning PPE: Put on all required PPE in the correct sequence. A recommended donning sequence is outlined in the workflow diagram below.
B. Handling Phase:
Weighing: If possible, use an analytical balance with a draft shield inside the fume hood[7]. Handle the compound gently to avoid creating dust.
Transferring: Use a spatula to carefully transfer the solid. If making a solution, add the solvent to the solid slowly to prevent splashing[7].
Heating: If heating is necessary, use a controlled heating mantle and ensure the setup is secure within the fume hood.
C. Post-Handling & Cleanup:
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste[7].
Waste Disposal: All contaminated materials, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container labeled "Hazardous Waste"[5][10].
Doffing PPE: Remove PPE carefully to avoid cross-contamination, as detailed in the workflow diagram.
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE[9].
III. Emergency Procedures: A Rapid Response Guide
In the event of an accidental exposure, immediate and correct action is crucial.
Exposure Type
Immediate Action
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention[2][8].
Skin Contact
Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention[2][8].
Inhalation
Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[6].
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6][8].
IV. Visual Workflow and Logical Relationships
To ensure procedural clarity, the following diagrams outline the critical workflows for PPE usage and the overall handling process.
Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE.
Caption: Step-by-step workflow for the safe handling of the compound.
V. Disposal Plan
Proper disposal is a critical final step to ensure environmental and regulatory compliance.
Waste Segregation: Do not mix waste containing (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[8].
Containerization: All waste, both solid and liquid, must be collected in a designated, properly labeled, and sealed hazardous waste container. The label should clearly identify the contents.
Regulatory Compliance: Dispose of all chemical waste in strict accordance with all local, state, and federal regulations[5][10]. Contact your EHS office for specific institutional procedures.
By adhering to this comprehensive guide, researchers can confidently handle (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid, ensuring both personal safety and the integrity of their scientific endeavors.
References
2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride - NextSDS. (n.d.). Retrieved from [Link]
Material Safety Data Sheet - Acetic Acid, Glacial. (2011, April 26). Retrieved from [Link]
Safety Data Sheet. (2023, December 21). Retrieved from [Link]